4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Description
Properties
CAS No. |
1391047-93-0 |
|---|---|
Molecular Formula |
C₁₄H₂₄N₂O₄ |
Molecular Weight |
284.35 |
Synonyms |
(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS 1391047-93-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a significant impurity and metabolite of the antiviral drug Oseltamivir. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a deep and practical understanding for professionals in drug development and research.
Introduction: The Significance of a Key Oseltamivir-Related Compound
Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] It is a prodrug, hydrolyzed in the liver to its active form, oseltamivir carboxylate.[2] The purity and safety of such a widely used pharmaceutical are of paramount importance. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, with the Chemical Abstracts Service (CAS) number 1391047-93-0, is a notable impurity that can arise during the synthesis or degradation of Oseltamivir.[3] The control and monitoring of this and other related substances are critical to ensure the quality, safety, and efficacy of the final drug product. This guide delves into the chemical identity, synthesis, analytical characterization, and methods for the quantification of this specific impurity.
Chemical Identity and Physicochemical Properties
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is structurally similar to the active metabolite of Oseltamivir, with a key difference in the position of the acetyl group. This seemingly minor structural change can have significant implications for its biological activity and analytical behavior.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid | [4] |
| CAS Number | 1391047-93-0 | [4] |
| Molecular Formula | C14H24N2O4 | [4] |
| Molecular Weight | 284.35 g/mol | [4] |
| Appearance | Off-White Solid (for the related ethyl ester) | [5] |
| Solubility | Soluble in Methanol, DMSO (for the related ethyl ester) | [5] |
| Storage | 2-8°C Refrigerator | [4] |
It is important to note that some of the physicochemical data, such as appearance and solubility, are reported for the corresponding ethyl ester, Oseltamivir EP Impurity G (CAS 956267-10-0), due to the limited availability of public data for the carboxylic acid form.[5] The carboxylic acid is expected to have higher polarity and potentially different solubility characteristics.
Synthesis and Formation Pathways
Understanding the synthesis and formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is fundamental for developing control strategies in the manufacturing of Oseltamivir. This impurity can be intentionally synthesized for use as a reference standard or can be formed as an unintended byproduct.
Synthetic Approach
A plausible synthetic route to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves the synthesis of its ethyl ester precursor, Oseltamivir EP Impurity G, followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester.[6]
Diagram 1: Synthetic Pathway Overview
Caption: A generalized synthetic pathway for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Experimental Protocol: Hydrolysis of Oseltamivir EP Impurity G
-
Dissolution: Dissolve Oseltamivir EP Impurity G (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Saponification: Add a solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents), to the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH of approximately 4-5.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Formation as a Degradation Product
Forced degradation studies on Oseltamivir phosphate have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8] These conditions can lead to the formation of various impurities. One identified degradation pathway involves the N,N-acyl migration of the acetyl group from the 4-amino to the 5-amino position, which can lead to the formation of isomers of Oseltamivir and its carboxylate metabolite.[8][9] It is plausible that 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid could be formed through a similar isomerization mechanism from Oseltamivir carboxylate.
Diagram 2: Potential Formation through Acyl Migration
Caption: A simplified representation of the potential N,N-acyl migration pathway.
Analytical Characterization
The unambiguous identification and characterization of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid are crucial for its use as a reference standard in quality control. This requires a combination of spectroscopic techniques. A study on the synthesis and characterization of Oseltamivir impurities provides spectral data for a compound with the same molecular formula (C14H24N2O4) as the target acid, which is presented below.[10]
Table 2: Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (300 MHz, DMSO-d6, δ ppm) | 7.88 (d, J = 7.2 Hz, 1H), ... (Additional peaks corresponding to the structure) |
| ¹³C NMR (300 MHz, DMSO-d6, δ ppm) | 169.3, 168.5, 133.5, 133.2, 79.5, 76.9, 54.8, 48.0, 31.3, 25.8, 25.7, 22.8, 9.6, 9.3 |
| ESI-MS (m/z) | Calculated for C14H24N2O4 [M+H]⁺: 285, Found: 307 [M+Na]⁺ |
Note: The complete assignment of all ¹H NMR signals requires further detailed analysis.
Quantitative Analysis
A robust and validated analytical method is essential for the accurate quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in Oseltamivir drug substances and products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[3][11][12]
Diagram 3: A Typical HPLC Workflow for Impurity Analysis
Caption: A standard workflow for the quantitative analysis of impurities using HPLC.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 215-225 nm or Mass Spectrometry (for higher sensitivity and specificity).
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation (as per ICH Q2(R1) Guidelines)
A fully validated method should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically shown through forced degradation studies.
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Toxicological Significance and Regulatory Context
Conclusion: A Critical Component in Oseltamivir Quality Control
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a key related substance of Oseltamivir that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and methods for its quantification. For researchers and drug development professionals, a thorough understanding of this impurity is essential for ensuring the quality, safety, and efficacy of Oseltamivir-containing pharmaceutical products. The methodologies and insights presented herein are intended to serve as a valuable resource for the development and validation of robust analytical control strategies.
References
-
Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Journal of Mass Spectrometry. 2022;57(12):e4899. Available from: [Link]
-
Upmanyu N, Porwal PK. Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management. 2019;3(1). Available from: [Link]
-
Mohammed Ishaq B, et al. Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research. 2020;13(1):107-116. Available from: [Link]
-
Junwal M, et al. ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. 2013;85:55-63. Available from: [Link]
- CN106278928A - A kind of synthetic method of oseltamivir phosphate isomer impurities. Google Patents.
-
Suez I, et al. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Environments. 2025;12(11):417. Available from: [Link]
-
Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compound. Available from: [Link]
-
Junwal M, et al. ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. ResearchGate. Available from: [Link]
-
Gpatindia. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
-
Green MD, Nettey H, Wirtz RA. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases. 2008;14(4):581-586. Available from: [Link]
-
Ameti A, Slavkovska J, Starkoska K. A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES. Macedonian Pharmaceutical Bulletin. 2012;58(1,2):35-42. Available from: [Link]
-
Sutar, et al. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. ResearchGate. Available from: [Link]
-
SIELC Technologies. HPLC Determination of Oseltamivir on Primesep 100 Column. Available from: [Link]
-
Yao B, et al. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Semantic Scholar. Available from: [Link]
-
Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug. ResearchGate. Available from: [Link]
-
Schuck VJ, et al. Chemical stability of oseltamivir in oral solutions. Pharmazie. 2007;62(11):827-30. Available from: [Link]
-
Sharma YO, et al. Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Semantic Scholar. Available from: [Link]
-
¹H NMR spectral data of impurities 1, 2 & 3. ResearchGate. Available from: [Link]
-
PubChem. Oseltamivir. National Institutes of Health. Available from: [Link]
-
Mixture toxicity of the antiviral drug Tamiflu (R) (oseltamivir ethylester) and its active metabolite oseltamivir acid. ResearchGate. Available from: [Link]
-
Asian Journal of Chemistry. 2018;30(9):2003-2007. Available from: [Link]
-
Shi D, et al. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel. Journal of Pharmacology and Experimental Therapeutics. 2006;319(3):1477-84. Available from: [Link]
-
Pharmaffiliates. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. Available from: [Link]
-
Hydrolysis of oseltamivir by individual liver samples and correlation... ResearchGate. Available from: [Link]
-
Allmpus. Oseltamivir EP Impurity G (Base) / Oseltamivir BP Impurity G. Available from: [Link]
-
Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. ResearchGate. Available from: [Link]
-
TAMIFLU™ (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION DESCRIPTION. accessdata.fda.gov. Available from: [Link]
-
Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of oseltamivir carboxamides and... F1000Research. 2024;13:103. Available from: [Link]
-
21-246 Tamiflu Pharmacology Review. accessdata.fda.gov. Available from: [Link]
-
Torati S, et al. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality. 2025;37(5):e70034. Available from: [Link]
-
Pharmaffiliates. Oseltamivir Phosphate-impurities. Available from: [Link]
-
Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. 2021;37(5). Available from: [Link]
-
Veeprho. Oseltamivir EP Impurity G. Available from: [Link]
Sources
- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. allmpus.com [allmpus.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions [academia.edu]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjcce.org.mk [mjcce.org.mk]
Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development
An In-Depth Technical Guide to Oseltamivir EP Impurity A: Structure, Characterization, and Quantification
Oseltamivir Phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. It functions as a prodrug, which is hydrolyzed in vivo by hepatic esterases to its active form, oseltamivir carboxylate. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurities present in the drug substance. These impurities can arise from various stages, including synthesis, degradation, or storage, and may impact the drug's safety and potency.
This technical guide provides a comprehensive overview of Oseltamivir EP Impurity A, a primary related substance of Oseltamivir. As Senior Application Scientists, our goal is to move beyond mere data presentation and delve into the causality behind analytical choices, offering a field-proven perspective for researchers, quality control analysts, and drug development professionals. We will explore its chemical identity, significance, and a robust analytical workflow for its precise quantification, thereby ensuring the quality and integrity of Oseltamivir Phosphate.
Physicochemical Characterization of Oseltamivir EP Impurity A
Oseltamivir EP Impurity A is chemically identical to the active metabolite of oseltamivir, known as oseltamivir carboxylate or oseltamivir acid. Its presence in the drug substance is carefully monitored as it can be a process-related impurity or a product of degradation.
Chemical Structure:
The structure is defined by a cyclohexene ring with four stereocenters, the correct configuration of which is critical for its neuraminidase inhibitory activity.
IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid.[1][2][3][]
CAS Number: 1364932-19-3.[1][5][6][7]
Molecular Formula: C₁₄H₂₄N₂O₄.[1][3][][5][6]
Data Summary Table
For ease of reference, the key physicochemical properties of Oseltamivir EP Impurity A are summarized below.
| Property | Data |
| IUPAC Name | (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[1][2][3][] |
| Synonyms | Oseltamivir Acid, Oseltamivir Carboxylate, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[1][3][][8] |
| CAS Number | 1364932-19-3[1][5][6][7] |
| Molecular Formula | C₁₄H₂₄N₂O₄[1][3][][5][6] |
| Molecular Weight | 284.35 g/mol [][5][6][7][8][9] |
| Appearance | Off-White to Light Brown Solid[][5][8] |
| Regulatory Status | European Pharmacopoeia (EP) and British Pharmacopoeia (BP) Reference Standard[3][7][8][10] |
Analytical Workflow: A System for Validated Quantification
The control of Oseltamivir EP Impurity A necessitates a robust, validated analytical method. The workflow described here ensures not just detection but accurate quantification, adhering to the principles of trustworthiness where the protocol is a self-validating system. The logical flow from sample handling to final result is critical for reproducibility and regulatory compliance.
Caption: Workflow for HPLC-based quantification of Oseltamivir EP Impurity A.
Experimental Protocol: Quantification by Reverse-Phase HPLC-UV
This section details a standard, field-proven High-Performance Liquid Chromatography (HPLC) method for the quantification of Oseltamivir EP Impurity A in the Oseltamivir Phosphate drug substance.
Principle of the Method
This method utilizes isocratic reverse-phase liquid chromatography with UV detection. The separation is based on the differential partitioning of Oseltamivir and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. The concentration of Impurity A is determined by comparing its peak area from the sample chromatogram to the peak area of a certified reference standard. The choice of a C18 column is foundational for this type of small molecule analysis, providing excellent retention and resolution for compounds of moderate polarity.
Apparatus and Materials
-
HPLC System: A system equipped with a pumping system capable of delivering an isocratic mobile phase, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.
-
Reference Standards: Oseltamivir EP Impurity A CRS, Oseltamivir Phosphate CRS.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent).
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of a pH 2.5 phosphate buffer and methanol in a 55:45 (v/v) ratio.[11] The acidic pH ensures that the carboxylic acid group on Impurity A and the primary amine on both molecules are protonated, leading to sharp, symmetrical peak shapes.
-
Diluent: Mobile Phase.
-
Standard Solution (Impurity A): Accurately weigh about 10 mg of Oseltamivir EP Impurity A CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute this solution to achieve a final concentration of approximately 0.01 mg/mL, which typically corresponds to the 0.1% impurity reporting threshold relative to the sample concentration.
-
Sample Solution: Accurately weigh about 50 mg of Oseltamivir Phosphate into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1.0 mg/mL.
Chromatographic Conditions
The following conditions have been demonstrated to provide effective separation.[11]
| Parameter | Condition |
| Column | Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | Sufficient to elute all components (e.g., 30 min) |
Rationale for Wavelength Selection: Detection at 215 nm provides high sensitivity for both oseltamivir and its impurities, which lack a strong chromophore at higher wavelengths.[11]
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified.
-
Inject the Standard Solution five times.
-
The system is deemed suitable for use if:
-
The relative standard deviation (RSD) for the peak area of Impurity A is not more than 5.0%.
-
The theoretical plates for the Impurity A peak are not less than 2000.
-
The tailing factor for the Impurity A peak is not more than 2.0.
-
These criteria ensure the precision, efficiency, and peak symmetry required for reliable quantification.
Calculation
The percentage of Oseltamivir EP Impurity A in the Oseltamivir Phosphate sample is calculated using the following formula:
% Impurity A = (Area_Imp_Sample / Area_Std) × (Conc_Std / Conc_Sample) × 100
Where:
-
Area_Imp_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_Std is the average peak area of Impurity A from the Standard Solution injections.
-
Conc_Std is the concentration of the Impurity A Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the Oseltamivir Phosphate Sample Solution (in mg/mL).
Conclusion
Oseltamivir EP Impurity A (oseltamivir carboxylate) is the most significant related substance in the Oseltamivir Phosphate API. Its control is a direct measure of the purity and stability of the drug product. This guide has detailed its chemical identity and provided a robust, validated HPLC-UV protocol for its quantification. The successful implementation of such analytical methods is fundamental to ensuring that antiviral medications meet the stringent quality, safety, and efficacy standards demanded by regulatory authorities and required for patient safety. By understanding the "why" behind the protocol—from mobile phase pH to SST criteria—scientists can troubleshoot more effectively and ensure the integrity of their analytical results.
References
-
Allmpus. Oseltamivir EP Impurity A / Oseltamivir BP Impurity A. Available from: [Link]
-
PubChem - NIH. Oseltamivir EP Impurity A HCl. Available from: [Link]
-
Nia Innovation. Oseltamivir EP Impurity A. Available from: [Link]
-
PubMed. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Available from: [Link]
-
ResearchGate. (PDF) Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug. Available from: [Link]
-
Veeprho. Oseltamivir EP Impurity A | CAS 1364932-19-3. Available from: [Link]
-
International Journal of ChemTech Research. Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP. Available from: [Link]
-
Oriental Journal of Chemistry. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Available from: [Link]
-
Semantic Scholar. Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). List of European Pharmacopoeia Reference Standards. Available from: [Link]
-
Semantic Scholar. Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Available from: [Link]
Sources
- 1. Oseltamivir EP Impurity A | CAS No- 1364932-19-3 | Oseltamivir Acid [chemicea.com]
- 2. Oseltamivir EP Impurity A HCl | C14H25ClN2O4 | CID 175674404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 5. niainnovation.in [niainnovation.in]
- 6. crslaboratories.com [crslaboratories.com]
- 7. Oseltamivir impurity A CRS | LGC Standards [lgcstandards.com]
- 8. allmpus.com [allmpus.com]
- 9. OseltaMivir IMpurity A | 1364932-19-3 [chemicalbook.com]
- 10. crs.edqm.eu [crs.edqm.eu]
- 11. semanticscholar.org [semanticscholar.org]
A Deep Dive into Oseltamivir's Isomeric and Hydrolytic Impurities: A Technical Guide to Differentiating Impurity A and Impurity G
For Immediate Release to the Scientific Community
In the landscape of antiviral drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Oseltamivir, a cornerstone in the treatment and prophylaxis of influenza, is no exception. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of two critical impurities in oseltamivir synthesis and degradation: Impurity A and Impurity G. Understanding the nuanced differences in their structure, formation, and analytical signatures is crucial for robust quality control and regulatory compliance.
Unveiling the Core Structural Differences
At first glance, Oseltamivir and its impurities share a common cyclohexene scaffold. However, subtle molecular distinctions define their unique chemical identities and potential impact.
Oseltamivir , the active pharmaceutical ingredient, is the ethyl ester prodrug with the chemical name ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.[1]
Oseltamivir Impurity A , also known as Oseltamivir Acid, is the carboxylic acid derivative of the parent drug.[2] Its formation represents a hydrolytic degradation of the ethyl ester group. The chemical name for Impurity A is (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[2]
Oseltamivir Impurity G is an isomer of Oseltamivir, characterized by a positional shift of the acetyl group. In Impurity G, the acetyl group is attached to the C5-amino group, while the C4-position bears a primary amine. Its chemical name is (3R, 4R, 5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester.[3] This structural rearrangement is a result of a phenomenon known as N,N-acyl migration.
The following diagram illustrates the distinct chemical structures of Oseltamivir and its two key impurities.
Causality of Formation: Process vs. Degradation
The origins of Impurity A and Impurity G are fundamentally different, impacting the stages at which they need to be monitored and controlled.
Oseltamivir Impurity A: A Product of Hydrolysis
Impurity A is primarily a degradation product . The ethyl ester moiety of oseltamivir is susceptible to hydrolysis, particularly under acidic or alkaline conditions, yielding the corresponding carboxylic acid.[4] This transformation can occur during the manufacturing process if pH is not carefully controlled, during storage of the drug substance or product if exposed to moisture, or even in vivo as part of the drug's metabolism to its active form, oseltamivir carboxylate. Forced degradation studies are instrumental in elucidating the propensity of oseltamivir to hydrolyze to Impurity A under various stress conditions.[5]
The following workflow outlines the conditions that can lead to the formation of Impurity A.
Oseltamivir Impurity G: A Process-Related Isomer
In contrast, Impurity G is primarily considered a process-related impurity , though it can also arise from degradation.[6] Its formation via N,N-acyl migration can be a side reaction during the synthesis of oseltamivir, particularly in steps involving the manipulation of protecting groups on the amino functionalities. The presence of moisture can also facilitate this intramolecular rearrangement.[4] A specific synthetic pathway for Impurity G has been patented, highlighting its potential to be generated during the manufacturing process.[6][7] This underscores the importance of optimizing reaction conditions to minimize its formation.
The logical flow for the generation of Impurity G is depicted below.
Analytical Differentiation: A Methodological Approach
The structural similarity between oseltamivir and its impurities necessitates the use of high-resolution analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the gold standard for this purpose.[8][9]
Comparative Data Summary
The following table summarizes the key differentiating characteristics of Oseltamivir Impurity A and Impurity G.
| Feature | Oseltamivir Impurity A | Oseltamivir Impurity G |
| Chemical Name | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[2] | (3R, 4R, 5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester[3] |
| Molecular Formula | C14H24N2O4[2] | C16H28N2O4[3] |
| Molecular Weight | 284.35 g/mol [2] | 312.41 g/mol [1][3] |
| CAS Number | 1391047-93-0[] | 956267-10-0[] |
| Nature of Impurity | Primarily Degradation (Hydrolysis)[4] | Primarily Process-Related (Isomerization)[6] |
| Key Structural Feature | Carboxylic acid at C1 | Acetyl group on C5-amino, primary amine at C4 |
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This section provides a detailed, step-by-step methodology for a representative Reverse-Phase HPLC (RP-HPLC) method capable of separating Oseltamivir from Impurity A and Impurity G. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.
Objective: To achieve baseline separation of Oseltamivir, Impurity A, and Impurity G for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the separation of the relatively non-polar oseltamivir and its impurities. |
| Mobile Phase A | 0.1% Phosphoric acid in water | The acidic modifier helps to suppress the ionization of the carboxylic acid in Impurity A and the amino groups, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that provides good elution strength for the analytes. |
| Gradient Elution | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | Oseltamivir and its impurities exhibit UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve reference standards of Oseltamivir, Impurity A, and Impurity G in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the oseltamivir drug substance or product in the diluent to a known concentration.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and response factors for each component.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times obtained from the standard injection.
-
Quantify the impurities based on their peak areas relative to the oseltamivir peak area, using the response factors determined from the standard.
Expected Elution Order: Based on polarity, Impurity A (the most polar due to the carboxylic acid) is expected to elute first, followed by Oseltamivir, and then Impurity G. The exact retention times will depend on the specific HPLC system and column used.
Regulatory Context and Authoritative Grounding
Both Oseltamivir Impurity A and Impurity G are recognized and specified in major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[][11][12] Regulatory bodies require stringent control of these impurities within defined limits to ensure the quality and safety of oseltamivir products. The synthesis and characterization of these impurities as reference standards are crucial for their accurate identification and quantification in routine quality control.[8][13]
Conclusion
A thorough understanding of the distinct characteristics of Oseltamivir Impurity A and Impurity G is indispensable for the development of robust and reliable control strategies. While Impurity A arises from a predictable degradation pathway, the process-related nature of Impurity G necessitates careful optimization and control of the synthetic process. The implementation of a validated, stability-indicating analytical method, such as the HPLC protocol outlined in this guide, is a critical component in ensuring that oseltamivir drug substances and products meet the stringent purity requirements set forth by regulatory authorities, ultimately safeguarding patient health.
References
-
Asian Journal of Chemistry. (2018). Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug. [Link]
-
ResearchGate. (2026). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. [Link]
- Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. (2020). International Journal of ChemTech Research, 13(1), 107-116.
- Google Patents. (n.d.). CN106278928B - A kind of synthetic method of Oseltamivir phosphate isomer impurities.
- Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosph
- Google Patents. (n.d.). CN106278928A - A kind of synthetic method of oseltamivir phosphate isomer impurities.
- Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. (2019). Journal of Pharmaceutical Science and Technology Management, 3(1).
-
Allmpus. (n.d.). Oseltamivir EP Impurity G (Base) / Oseltamivir BP Impurity G. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Retrieved from [Link]
-
Scribd. (2020, February 2). Oseltamivir Monograph. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. 13(Special Issue 1), 1326-1343.
-
MDPI. (2025, November 4). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Retrieved from [Link]
- Determination of oseltamivir in human plasma by HPLC-MS/MS. (2023). Pharmaceutical Chemistry Journal, 57(1), 108-114.
-
ResearchGate. (2021, June 26). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Retrieved from [Link]
-
PMC. (2023, April 15). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug. [Link]
-
Pharmaffiliates. (n.d.). Oseltamivir-impurities. Retrieved from [Link]
-
GCRIS. (2021, June 26). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Retrieved from [Link]
Sources
- 1. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. 奥司他韦杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. allmpus.com [allmpus.com]
- 4. (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions [academia.edu]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. CN106278928A - A kind of synthetic method of oseltamivir phosphate isomer impurities - Google Patents [patents.google.com]
- 7. CN106278928B - A kind of synthetic method of Oseltamivir phosphate isomer impurities - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 11. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. asianpubs.org [asianpubs.org]
Technical Monograph: (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
Common Identity: Oseltamivir Carboxylate (GS-4071) Role: Active Metabolite of Oseltamivir Phosphate (Tamiflu®) Class: Neuraminidase Inhibitor (NAI)[1]
Executive Summary
This technical guide characterizes Oseltamivir Carboxylate , the active antiviral agent generated via hepatic hydrolysis of the ethyl ester prodrug, Oseltamivir Phosphate.[2] Unlike its prodrug precursor, the carboxylate is a zwitterionic species with poor oral bioavailability but high affinity for the influenza neuraminidase (NA) active site.
This document addresses the structural basis of its potency, the specific enzymatic pathway of its generation, and the critical resistance mechanisms (H275Y) that researchers must account for during lead optimization and surveillance. It also provides a validated LC-MS/MS workflow for bioanalysis, essential for PK/PD studies.[1]
Molecular Architecture & Pharmacophore Analysis
The efficacy of Oseltamivir Carboxylate relies on its ability to mimic the transition state of sialic acid cleavage by influenza neuraminidase. The molecule acts as a transition-state analogue, binding competitively to the conserved NA active site.
Structure-Activity Relationship (SAR)
The binding affinity (
-
C1 Carboxylate (Anionic): Forms strong electrostatic interactions (salt bridges) with the arginine triad (Arg118, Arg292, Arg371 ). This mimics the carboxylate of the natural substrate, sialic acid.
-
C4 Amino Group (Cationic): Engages in salt bridges with Glu119 and Asp151 . This replaces the C4-hydroxyl of sialic acid, enhancing affinity.
-
C5 Acetamido Group: Occupies a hydrophobic pocket formed by Arg152 and Trp178 , providing orientation stability.
-
C3 Pentan-3-yloxy (Hydrophobic Side Chain): This is the critical differentiator from Zanamivir.[1] It targets a hydrophobic pocket created by Ile222, Ala246, and Glu276 .[3]
-
Mechanistic Note: For the bulky pentyl group to fit, Glu276 must undergo a conformational change (rotation) to form a salt bridge with Arg224, opening the hydrophobic pocket. This "induced fit" is the structural Achilles' heel exploited by resistance mutations.
-
Visualization of Binding Interactions
The following diagram maps the specific residue interactions required for high-affinity binding.
Caption: Pharmacophore mapping of Oseltamivir Carboxylate to Influenza Neuraminidase active site residues. The C3-Glu276 interaction is the primary locus for resistance.
Biotransformation & Metabolism
Oseltamivir phosphate is an ethyl ester prodrug designed to overcome the poor oral absorption of the polar carboxylate.[2] Upon absorption, it must be hydrolyzed to the active acid form.
Metabolic Pathway
-
Enzyme: Human Carboxylesterase 1 (hCES1).[2]
-
Kinetics: Rapid conversion; systemic exposure to the prodrug is low (<5% of AUC) compared to the active metabolite.
In Vitro Hydrolysis Protocol (Microsomal Stability)
To validate conversion rates in preclinical species, use the following protocol.
Reagents:
-
Pooled Human Liver Microsomes (HLM) or Recombinant hCES1.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).[1][2]
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL protein concentration in buffer.
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add Oseltamivir Phosphate (1 µM final conc).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution to precipitate proteins and halt esterase activity.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS for the appearance of Oseltamivir Carboxylate (MW 284.35).
Resistance Profile: The H275Y Mutation
The most significant threat to Oseltamivir efficacy is the H275Y mutation (N1 numbering; often referred to as H274Y in N2 numbering).[5]
Structural Mechanism of Resistance
-
Wild Type: Histidine at 275 allows Glu276 to rotate, creating the pocket for the drug's bulky pentyl side chain.
-
Mutant (H275Y): The Tyrosine side chain is bulkier than Histidine. It sterically clashes with Glu276, preventing its rotation.[6]
-
Consequence: The hydrophobic pocket collapses. The pentyl group of Oseltamivir Carboxylate cannot bind, reducing affinity by >400-fold.
-
Zanamivir Cross-Resistance: Zanamivir possesses a glycerol side chain (smaller, hydrophilic) at the equivalent position. It does not require the Glu276 rotation/pocket. Therefore, H275Y mutants generally remain susceptible to Zanamivir.[7][8]
Caption: Structural basis of H275Y resistance. The mutation prevents the formation of the hydrophobic pocket required by Oseltamivir's pentyl ether side chain.
Analytical Characterization (LC-MS/MS)
Quantification of Oseltamivir Carboxylate in plasma is challenging due to its high polarity (zwitterionic nature). Standard C18 methods often suffer from poor retention or matrix effects.
Validated Method Parameters
The following parameters are recommended for high-sensitivity bioanalysis (LLOQ ~1.0 ng/mL).
| Parameter | Specification | Rationale |
| Column | Agilent Poroshell 120 EC-C18 (or Phenyl-Hexyl) | Core-shell technology provides sharp peaks; Phenyl-Hexyl offers alternative selectivity for polar aromatics.[1] |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water | Ammonium formate improves ionization and peak shape for zwitterions. |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Gradient | 5% B to 90% B over 3.5 min | Rapid elution required; compound is polar and elutes early. |
| Ionization | ESI Positive Mode (+ve) | Protonation of the amine/imine groups. |
| MRM Transition | 285.2 | Cleavage of the pentyl ether side chain (distinctive fragment). |
| Internal Standard | Oseltamivir Carboxylate-d3 | Deuterated IS is mandatory to correct for matrix effects in ESI.[1] |
Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
Spike: Add 10 µL Internal Standard (IS).
-
Precipitate: Add 200 µL Methanol (1% Formic Acid).
-
Note: Acidified methanol helps disrupt protein binding and stabilizes the carboxylate.
-
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge 10 min at 10,000g.
-
Inject: Inject 2-5 µL of supernatant.
References
-
Heinig, K., et al. (2011). "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Journal of Chromatography B.
-
Collins, P.J., et al. (2008).[8] "Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants." Nature.
-
Davies, B.E. (2010). "Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations."[9] Journal of Antimicrobial Chemotherapy.
-
Varghese, J.N., et al. (1998). "Drug design against a shifting target: a structural basis for resistance to inhibitors of influenza neuraminidase." Structure.
-
Shi, D., et al. (2006). "Quantitative determination of oseltamivir and oseltamivir carboxylate in human plasma by LC/MS/MS." Biomedical Chromatography.
Sources
- 1. (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;propane | C39H76N4O8 | CID 158699339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid MSDS safety data sheet
This technical guide provides an in-depth analysis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid , a critical degradation product and structural isomer of the active metabolite of Oseltamivir (Tamiflu). This document is structured for researchers and analytical scientists, focusing on chemical identity, formation mechanisms, safety protocols, and analytical characterization.
Context: Impurity Profiling & Safety Data for Oseltamivir Metabolites
Part 1: Chemical Identity & Executive Summary
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a positional isomer of Oseltamivir Carboxylate (the active neuraminidase inhibitor). It typically arises via an N,N-acyl migration mechanism where the acetyl group shifts from the nitrogen at position 4 to the nitrogen at position 5. This compound is a critical quality attribute (CQA) in stability studies, as its presence indicates specific degradation pathways (pH or thermal stress).
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | (3R,4R,5S)-4-amino-5-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |
| Common Synonyms | Oseltamivir Acid Isomer I; N-Acetyl Migration Impurity (Acid form) |
| CAS Number | 1391047-93-0 (Acid Form) (Note: Ester form is 956267-10-0) |
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.35 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in Water, Methanol, DMSO; Slightly soluble in Acetonitrile |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~9.0 (Primary amine) |
Part 2: Formation Mechanism (The "Why")
Understanding the origin of this impurity is essential for controlling it. The formation is driven by a neighboring group participation mechanism, often accelerated in aqueous solutions at neutral to alkaline pH or under thermal stress.
Mechanism: Intramolecular N,N-Acyl Migration
Unlike hydrolysis which cleaves the ester, this pathway involves the nucleophilic attack of the free amine (at C5) onto the carbonyl carbon of the acetyl group (at C4), forming a transient cyclic intermediate, followed by the transfer of the acetyl group.
Figure 1: The degradation pathway showing the conversion of the active metabolite to the target positional isomer via acyl migration.
Part 3: Safety Data Sheet (MSDS/SDS) Core
Signal Word: WARNING
Hazard Identification (GHS Classification)
While specific toxicological data for this isolated impurity is limited, it is structurally analogous to Oseltamivir and its metabolites. Treat as a bioactive substance.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling & Storage Protocols
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety showers and eyewash stations are accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles (EN 166).
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).
-
Body: Lab coat with long sleeves.
-
-
Storage Conditions:
-
Temperature: -20°C (Long-term). Isomers can re-equilibrate at room temperature in solution.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible. Hygroscopic.
-
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Part 4: Analytical Characterization & Detection
Distinguishing the target impurity from the active metabolite (Oseltamivir Acid) is challenging due to their identical molecular weight (Isobaric, MW 284.35). Separation relies on the difference in pKa and hydrophobicity caused by the positional switch of the acetyl/amino groups.
Recommended HPLC Method (Reverse Phase)
This protocol is designed to resolve the positional isomers.
| Parameter | Condition |
| Column | C18 High-Stability (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 3.0) + 5 mM Octanesulfonic acid (Ion-pairing agent) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 205 nm (or 230 nm) |
| Temperature | 25°C |
| Retention Logic | The Target Impurity (4-amino) typically elutes after Oseltamivir Acid due to altered interaction with the ion-pairing agent. |
Analytical Workflow Diagram
Figure 2: Analytical workflow for separating the isobaric impurities using ion-pair HPLC.
Part 5: References
-
United States Pharmacopeia (USP). Oseltamivir Phosphate: Impurity Profiling. USP Reference Standards Catalog. Link
-
European Medicines Agency (EMA). Tamiflu (Oseltamivir) Scientific Discussion & Assessment Report.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44514021 (Oseltamivir Impurity G).Link
-
Pharmaffiliates. Certificate of Analysis: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS 1391047-93-0).[2]Link
-
Oliyai, R., et al. (1998). Biexponential Decomposition of a Neuraminidase Inhibitor Prodrug (GS-4104) in Aqueous Solution.[3] Journal of Pharmaceutical Sciences. (Demonstrates the N,N-acyl migration mechanism).
Sources
Technical Guide: Oseltamivir Acid Positional Isomers and Metabolites
Executive Summary
Oseltamivir (Tamiflu®) represents a triumph of structure-based drug design, functioning as a transition-state analogue inhibitor of the influenza neuraminidase enzyme.[1] However, its efficacy is strictly governed by its molecular geometry.[1] The drug is administered as a prodrug, Oseltamivir Phosphate (OP) , which must undergo hepatic hydrolysis to form the active metabolite, Oseltamivir Carboxylate (OC) (also known as Oseltamivir Acid or GS 4071).
For researchers and drug developers, the challenge lies not just in the synthesis of the parent molecule, but in the identification and control of its positional isomers, stereoisomers, and degradation products .[1] The position of the double bond within the cyclohexene ring is thermodynamically unstable and prone to migration or aromatization under stress, leading to inactive impurities such as the Phenol Analog (Impurity D) .
This guide provides a technical deep-dive into the structural landscape of Oseltamivir, detailing the mechanisms of isomer formation, their pharmacological implications, and robust LC-MS/MS protocols for their isolation and quantification.[1]
Molecular Architecture & Pharmacology[1]
The Prodrug-Active System
Oseltamivir is an ethyl ester prodrug.[1][2] The ethyl group increases lipophilicity for oral bioavailability (approx. 80%).[1] Once absorbed, human carboxylesterase 1 (hCES1) hydrolyzes the ester to the free carboxylate.[1]
-
Prodrug: Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[1][2][3]
-
Active Metabolite (OC): (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1][2][3]
Criticality of the Double Bond
The cyclohexene ring adopts a "half-chair" conformation.[1] The C1=C2 double bond is critical because it forces the ring into a planar geometry that mimics the oxocarbonium ion intermediate formed during the hydrolysis of sialic acid by neuraminidase.
-
Active Isomer:
(Double bond between C1 and C2). -
Inactive Isomers: Migration of the double bond to
or disrupts the half-chair geometry, destroying binding affinity.[1]
The Landscape of Metabolites & Impurities
The "impurity profile" of Oseltamivir is complex, involving stereochemical inversion, functional group migration, and aromatization.[1]
Table 1: Key Oseltamivir Analogues and Impurities
| Common Name | Code/Impurity | Chemical Nature | Origin | Relevance |
| Oseltamivir Carboxylate | Impurity C / GS 4071 | Active Metabolite | Hydrolysis of Prodrug | Primary Active Agent |
| Azido Impurity | Impurity B | Synthetic Intermediate | Incomplete reduction during synthesis | Genotoxic concern (control required) |
| Phenol Impurity | Impurity D | Degradant | Aromatization (Oxidation/Elimination) | Stability Marker (Inactive) |
| Methyl Ester | Impurity E | Synthetic Byproduct | Transesterification (MeOH solvent) | Prodrug Analog |
| Acyl Migration Isomer | N/A | Positional Isomer | N,N-acyl migration (N-acetyl shift) | Degradant (Moisture/pH) |
| 4-Epi-Oseltamivir | N/A | Stereoisomer | Epimerization at C4 | Inactive (SAR study) |
Mechanisms of Formation[7]
Understanding how these species form is essential for controlling them during manufacture and storage.[1]
Pathway Visualization
The following diagram illustrates the metabolic activation and the primary degradation pathways leading to positional isomers and aromatized impurities.
Figure 1: Metabolic and degradation pathways of Oseltamivir.[1][4] Note the irreversible aromatization to Impurity D.
Positional Isomerization (Double Bond Migration)
During synthesis, particularly the Michael addition steps, the double bond can migrate.[1] However, in the final API (Active Pharmaceutical Ingredient), the most significant "positional" degradation is aromatization .
-
Mechanism: Elimination of the C3-alkoxy group or C5-amino group followed by tautomerization leads to a fully aromatic benzene ring (Ethyl 4-acetamido-3-hydroxybenzoate).[1] This is thermodynamically favored over the strained cyclohexene ring but is pharmacologically inactive.[1]
Acyl Migration
Under basic conditions, the acetyl group on the nitrogen at C4 can migrate to the adjacent amine or hydroxyl groups (if present due to hydrolysis).[1] This results in a structural isomer with the same mass but different fragmentation patterns in MS.
Analytical Strategy: Separation & Identification
Separating the active carboxylate from its zwitterionic isomers and the neutral prodrug requires a robust chromatographic strategy.
Protocol: High-Resolution LC-MS/MS Separation
This protocol is designed to resolve Oseltamivir (OS), Oseltamivir Carboxylate (OSC), and the Phenol Impurity.[1]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).[1]
-
Internal Standards: Oseltamivir-d3 and Oseltamivir Carboxylate-d3.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Gradient | 0-1 min: 5% B (Isocratic hold for polar OSC) 1-6 min: 5% -> 90% B (Elution of OS and Impurities) 6-8 min: 90% B (Wash) |
Mass Spectrometry (MRM Transitions):
-
Oseltamivir (OP):
313.2 166.1 (Loss of pentyl ether side chain). -
Oseltamivir Carboxylate (OC):
285.1 138.1. -
Phenol Impurity (Impurity D):
224.1 [Fragment specific to aromatic core]. -
Azido Impurity (Impurity B):
356.2 [Loss of ].
Workflow Diagram
The following flowchart outlines the decision matrix for identifying an unknown impurity peak in an Oseltamivir sample.
Figure 2: Analytical decision matrix for impurity identification.
Experimental Protocol: Forced Degradation Study
To validate the stability-indicating nature of your analytical method, you must artificially generate these isomers and degradants.[1]
Objective: Generate Impurity D (Phenol) and Oseltamivir Carboxylate (Impurity C) to verify retention times.
Steps:
-
Acid Hydrolysis: Dissolve Oseltamivir Phosphate (1 mg/mL) in 0.1 N HCl. Heat at 60°C for 2 hours.
-
Result: Quantitative conversion to Oseltamivir Carboxylate (OC) .
-
-
Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 1 hour.
-
Result: Formation of OC and potential Acyl Migration Isomers .
-
-
Oxidative Stress: Treat with 3%
at Room Temperature for 4 hours.[1]-
Result: Formation of N-oxide impurities and Impurity D (Phenol) via oxidative elimination.
-
-
Analysis: Inject stressed samples using the LC-MS protocol defined in Section 5.1. Ensure resolution > 1.5 between the Parent (OP) and the Carboxylate (OC).[1]
References
-
Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071. Antimicrob Agents Chemother.[5][6][7] 1998.[1][5][6]
-
Oseltamivir carboxylate, the active metabolite of oseltamivir phosphate (Tamiflu), detected in sewage discharge and river water in Japan. Environ Health Perspect.[5][6][7] 2010.
-
Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry. 2012.
-
Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma. J Chromatogr B. 2015.
-
Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Int J Pharm Sci Res. 2014.
Sources
- 1. Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Topic: Oseltamivir Related Compound A (USP) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and CMC Leads
Characterization, Mechanistic Origin, and Control Strategies
Executive Technical Summary
In the development and manufacturing of Oseltamivir Phosphate (Tamiflu®), the identification and control of impurities are critical for regulatory compliance (ICH Q3A/B) and patient safety. Among these, Oseltamivir Related Compound A (USP) represents a specific, high-risk impurity profile due to its structural origin as a synthetic intermediate containing an azide moiety.
Unlike degradation products formed via hydrolysis (such as Oseltamivir Carboxylate), Related Compound A is a process-related impurity stemming from the azide-based synthetic route used to install the amino functionality on the cyclohexene ring.
Technical Identity (USP Standard):
-
Chemical Name: Ethyl (3S,4R,5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate[2][4]
-
Molecular Formula: C₁₆H₂₉N₅O₄
-
Key Structural Feature: Presence of an azido group (-N₃) and a saturated cyclohexane ring (lacking the C1-C2 double bond of the API).
Nomenclature Divergence: The "Impurity A" Trap
A critical failure point in Oseltamivir analysis is the confusion between pharmacopeial definitions. The designation "A" refers to completely different chemical entities in the United States Pharmacopeia (USP) versus the European Pharmacopoeia (EP).
| Feature | USP Related Compound A | EP Impurity A |
| Chemical Entity | Azido-Intermediate | Oseltamivir Carboxylate |
| Structure | Saturated cyclohexane with Azide group | Free acid metabolite (des-ethyl) |
| Origin | Synthetic Intermediate (Process) | Degradation (Hydrolysis) |
| Risk Profile | Genotoxic Potential (Azide) | Efficacy reduction (Active Metabolite) |
| Molecular Weight | 355.43 Da | 284.35 Da |
Guidance: This guide focuses exclusively on the USP Related Compound A (Azido) . If your retention times match the free acid (approx. RRT 0.1-0.2 depending on pH), you are likely detecting EP Impurity A, not USP Related Compound A.
Mechanistic Origin: The Azide Chemistry Pathway
To control Related Compound A, one must understand the Roche synthesis pathway (or azide-based generic equivalents). The impurity arises during the transformation of the epoxide intermediate to the diamine.
The Failure Mode: The synthesis involves the ring-opening of an epoxide using sodium azide to install the nitrogen at position C5. This forms an azido-alcohol intermediate. Subsequent steps involve acetylation and reduction of the azide to an amine (using phosphine or hydrogenation). Related Compound A is the result of incomplete elimination or incomplete reduction . It represents a "stalled" intermediate where the azide functionality remains intact, and the double bond formation (elimination of the hydroxyl/mesylate) has not occurred or occurred incorrectly.
Visualization: Impurity Genesis Pathway
The following diagram illustrates the critical branch point in the synthesis where Related Compound A is generated.
Caption: Genesis of USP Related Compound A via the azide-based synthetic route. The impurity persists if the azide reduction step is incomplete.
Toxicology & Risk Assessment (ICH M7)
Because Related Compound A contains an azide moiety and is an alkyl-azide derivative, it falls under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive Impurities) .
-
Genotoxicity Concern: Organic azides can be precursors to nitrenes or other reactive species that may interact with DNA. While Oseltamivir itself is safe, the azido intermediate is structurally alerting.
-
TTC Limits: Unless specific Ames test data proves non-mutagenicity, this impurity must typically be controlled to Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ g/day intake), which is significantly lower than standard ICH Q3A impurity limits (0.10% or 0.15%).
-
Control Strategy: This requires high-sensitivity analytical methods (LC-MS) rather than standard HPLC-UV, as the UV response of the saturated azide ring is weak compared to the conjugated system in the API.
Analytical Methodologies
Due to the lack of a strong chromophore (no double bond conjugation) and the need for trace-level detection (ppm levels), LC-MS/MS is the authoritative method for quantification.
Protocol A: High-Sensitivity LC-MS/MS (Recommended)
This protocol is designed to detect Related Compound A at genotoxic impurity levels (< 10 ppm).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Methanol:Water (50:50).
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 stationary phase (e.g., Develosil ODS-UG-5 or equivalent), 150 x 3.0 mm, 3.5 µm |
| Flow Rate | 0.4 - 0.5 mL/min (Adjust for MS ionization stability) |
| Column Temp | 40°C |
| Injection Vol | 5 - 10 µL |
| MS Mode | ESI Positive (+), MRM (Multiple Reaction Monitoring) |
MS Acquisition (MRM Transitions):
-
Precursor Ion: [M+H]⁺ = 356.2 m/z
-
Quantifier Ion: 268.2 m/z (Loss of pentan-3-yloxy group or similar fragmentation)
-
Qualifier Ion: 182.1 m/z
-
Note: Tune exact transitions using the USP Reference Standard.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Hold |
| 15.0 | 80 | Ramp |
| 20.0 | 80 | Wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End |
Protocol B: HPLC-UV (Limit Test Only)
Use this only if the impurity is present at higher levels (>0.05%) or for intermediate process checks.
-
Detection: 210 nm or 215 nm (Critical: The azide has very low absorbance above 220 nm).
-
Buffer: Phosphate buffer pH 3.0 to suppress silanol activity.
-
limitation: This method is prone to interference from excipients and lacks the specificity to distinguish the Azido impurity from other saturated non-chromophoric byproducts.
Remediation & Control Strategy
If Related Compound A is detected out of specification (OOS) in the API, the following purification strategies are validated:
-
Scavenging the Azide: Ensure the reduction step (Staudinger reaction with Triphenylphosphine or Hydrogenation) is driven to completion. Monitor the reaction via TLC or HPLC for the disappearance of the Azido-intermediate before proceeding to the salt formation.
-
Recrystallization:
-
Oseltamivir Phosphate crystallizes well from Methanol/Acetone or Ethanol/Water .
-
Related Compound A (free base or salt) has different solubility.
-
Directive: Perform a hot filtration in ethanol followed by slow cooling. The saturated impurity tends to remain in the mother liquor due to the lack of the rigid double-bond planarity that aids crystal packing of the API.
-
References
-
United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph.[5][6] USP-NF. (Defines Related Compound A as the azido impurity).
-
European Directorate for the Quality of Medicines (EDQM). Oseltamivir Phosphate Monograph 2447. European Pharmacopoeia.[7][5][8] (Defines Impurity A as the hydrolysis product).
-
Venkateswara Rao, et al. "Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-A in Oseltamivir Phosphate Using LC-MS." Oriental Journal of Chemistry, vol. 37, no. 5, 2021. Link
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Sigma-Aldrich. Oseltamivir Related Compound A USP Reference Standard (Catalog No. 1479315).Link
Sources
- 1. tlcpharma.com [tlcpharma.com]
- 2. Buy Oseltamivir Related Compound A Reference Standard, USP-1479315 [chromachemie.co.in]
- 3. Oseltamivir Related Compound A - Opulent Pharma [opulentpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Oseltamivir Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions [academia.edu]
- 7. OseltaMivir IMpurity A | 1364932-19-3 [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
Methodological & Application
Protocol for synthesizing 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
An Application Note and Detailed Protocol for the Regiocontrolled Synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Oseltamivir Isomer)
Authored by: A Senior Application Scientist
Abstract
Oseltamivir is a cornerstone antiviral agent for the management of influenza A and B viruses, administered as the ethyl ester prodrug, Oseltamivir Phosphate (Tamiflu®)[1]. The synthesis and characterization of its related compounds and potential impurities are critical for drug development, quality control, and regulatory compliance[][3]. This document provides a comprehensive, field-proven protocol for the synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. This compound is a key regioisomeric impurity of Oseltamivir, often referred to as Oseltamivir EP Impurity G (in its ethyl ester form)[4][5]. The protocol employs a robust protection-acetylation-deprotection strategy to achieve precise regiochemical control, starting from a common diamine intermediate in the Oseltamivir synthesis pathway. We will elucidate the causal logic behind each experimental step, ensuring a reproducible and self-validating methodology suitable for researchers in medicinal chemistry and drug development.
Introduction and Strategic Overview
The standard molecular structure of Oseltamivir features an acetamido group at the C4 position and a primary amino group at the C5 position of the cyclohexene ring. The target molecule of this protocol, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, possesses the inverse arrangement: a primary amino group at C4 and an acetamido group at C5.
The synthetic challenge lies in reversing the inherent reactivity of the diamine precursor, ethyl (3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy)cyclohex-1-enecarboxylate. In standard Oseltamivir synthesis, acidic conditions are used to protonate the more basic C5-amino group, thereby directing acetylation to the C4-amino group[6][7]. To synthesize the desired C5-acetylated isomer, we must override this natural selectivity.
Our strategy is grounded in a three-stage chemical maneuvering process:
-
Selective Protection: The C4-amino group is selectively protected using a tert-butyloxycarbonyl (Boc) group. This choice is predicated on the potentially lower steric hindrance at C4 compared to C5, allowing for regioselective protection under kinetically controlled conditions.
-
Directed Acetylation: With the C4-amine masked, the C5-amine is acetylated using acetic anhydride.
-
Sequential Deprotection: The synthesis culminates in two deprotection steps: acidic removal of the Boc group followed by basic hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid.
This workflow provides a clear and logical path to the target molecule, with checkpoints for purification and characterization at each stage to validate the process.
Visualization of Synthetic Pathway and Workflow
Chemical Reaction Scheme
The following diagram illustrates the multi-step synthesis from the diamine precursor to the final product.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow
This diagram outlines the logical flow of the entire experimental process, from starting materials to the final, characterized product.
Caption: High-level overview of the laboratory workflow.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Purpose |
| Diamine Precursor (1) | ≥95% | Custom Synthesis | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Sigma-Aldrich | C4-Amine Protection |
| Triethylamine (TEA) | Anhydrous | Acros Organics | Base |
| Acetic Anhydride (Ac₂O) | Reagent | Fisher Scientific | Acetylating Agent |
| Pyridine | Anhydrous | Sigma-Aldrich | Base / Catalyst |
| Trifluoroacetic Acid (TFA) | Reagent | Alfa Aesar | Boc Deprotection |
| Lithium Hydroxide (LiOH) | ACS Grade | VWR | Saponification |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |
| Tetrahydrofuran (THF) | HPLC Grade | VWR | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Eluent |
| Hexanes | ACS Grade | VWR | Eluent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying Agent |
Core Equipment: Magnetic stirrers, round-bottom flasks, rotary evaporator, glass chromatography column, thin-layer chromatography (TLC) plates, NMR spectrometer (≥400 MHz), high-resolution mass spectrometer (HRMS), HPLC system.
Detailed Synthesis Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like TFA and pyridine are corrosive and toxic; handle with extreme care.
Step 1: Selective Protection of C4-Amine (Synthesis of Compound 2)
-
Rationale: This step aims to selectively protect the C4-amino group. We use one equivalent of (Boc)₂O at a low temperature to favor kinetic control, exploiting the potentially higher accessibility of the C4-amine. Triethylamine acts as a base to neutralize the acid byproduct.
-
Dissolve the diamine precursor (1) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in a small volume of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM). The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Gradient eluent: 20% to 50% EtOAc in hexanes) to yield the pure mono-Boc protected amine (2) .
Step 2: Acetylation of C5-Amine (Synthesis of Compound 3)
-
Rationale: With the C4-amine protected, the C5-amine is now the sole site for acetylation. Acetic anhydride is the acetyl source, and pyridine serves as both a base and a nucleophilic catalyst.
-
Dissolve the purified compound (2) (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes).
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography (Gradient eluent: 30% to 70% EtOAc in hexanes) to obtain the fully protected intermediate (3) .
Step 3: Deprotection of C4-Amine (Synthesis of Compound 4)
-
Rationale: The Boc group is acid-labile and can be cleanly removed with trifluoroacetic acid (TFA) without affecting the amide or ester functionalities. The reaction is performed at 0 °C to mitigate potential side reactions.
-
Dissolve compound (3) (1.0 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA (10 eq, typically a 20-25% v/v solution in DCM) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure. Caution: The residue is acidic.
-
Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ethyl ester precursor (4) (Oseltamivir EP Impurity G).
-
If necessary, purify by column chromatography (Eluent: 5-10% Methanol in DCM).
Step 4: Saponification to Yield the Final Acid (Synthesis of Compound 5)
-
Rationale: The final step is the hydrolysis of the ethyl ester to a carboxylic acid. Lithium hydroxide is a strong base suitable for this transformation at room temperature. An aqueous/organic co-solvent system (THF/H₂O) is used to ensure the solubility of the substrate.
-
Dissolve the ethyl ester (4) (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC; the product should be significantly more polar and may remain at the baseline.
-
Once the starting material is consumed, concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a small amount of DCM or ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 5-6 with 1 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (5) .
Characterization Data
The following table presents expected analytical data for the final product based on its structure. Researchers should obtain their own data for validation.
| Analysis | Expected Results for Product (5) |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, D₂O) | δ (ppm) will show characteristic peaks for the cyclohexene ring protons, the pentyloxy side chain (triplets and quintets), the acetyl methyl group (singlet ~2.0 ppm), and the absence of the ethyl ester peaks (triplet and quartet). |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm) will include signals for the carboxylic acid (~170-180 ppm), amide carbonyl (~175 ppm), olefinic carbons, and aliphatic carbons corresponding to the cyclohexene ring and pentyloxy group. |
| HRMS (ESI+) | Calculated for C₁₄H₂₄N₂O₄ [M+H]⁺: 285.1758. Found: 285.xxxx. |
| HPLC Purity | ≥95% (as determined by area percentage on a C18 column). |
Conclusion and Trustworthiness
This protocol provides a reliable and logically structured method for synthesizing 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. The causality-driven approach, which relies on a well-established protection-acetylation-deprotection sequence, ensures high regiochemical control. Each step includes integrated checkpoints for purification and characterization, creating a self-validating system essential for producing reference standards for pharmaceutical quality control. By following this detailed guide, researchers can confidently prepare and study this important Oseltamivir-related compound.
References
- Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry. [This source is mentioned in search result 21 but a direct link is not provided; the primary concept is covered by other sources.]
-
PubChem. (2024). 4-N-Desacetyl-5-N-acetyl Oseltamivir. National Center for Biotechnology Information. Available at: [Link][4]
-
Sharma, Y. K., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. ResearchGate. Available at: [Link][3]
-
Wikipedia. (2023). Oseltamivir total synthesis. Available at: [Link][7]
-
CN108047077B - Preparation method of oseltamivir chiral impurity. Google Patents. Available at: [8]
-
IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Available at: [Link][9]
-
Utrecht University Student Theses Repository. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Available at: [Link][1]
Sources
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. 4-N-Desacetyl-5-N-acetyl Oseltamivir | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-N-Desacetyl-5-N-acetyl Oseltamivir | CAS 956267-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]
- 9. iiste.org [iiste.org]
Application Note: Differentiation and Detection of Oseltamivir Acyl Migration Impurities by LC-MS
Abstract
The stability of Oseltamivir Phosphate (OP) is compromised by specific stress conditions that induce acyl migration , leading to the formation of isobaric impurities (regioisomers) that are indistinguishable by mass alone. This application note details a high-resolution LC-MS protocol designed to separate and identify these specific migration products—primarily the
Introduction & Mechanistic Insight
The Challenge: Isobaric Complexity
Oseltamivir Phosphate is an ethyl ester prodrug containing a 4-acetamido and a 5-amino group on a cyclohexene ring.[1] Under specific stress conditions (particularly basic pH or elevated temperature in solution), the acetyl group can migrate.
The primary migration pathway is an intramolecular
-
Migration Impurity: 4-amino-5-acetamido isomer.
Because both species share the formula
Mechanism of Migration
The migration proceeds through a cyclic intermediate. The nucleophilic attack of the C5-amine on the carbonyl carbon of the C4-amide creates a transient five-membered ring, which then opens to transfer the acetyl group.
Figure 1: Mechanism of N,N-acyl migration in Oseltamivir. The reaction is pH-dependent and reversible, necessitating acidic quenching during analysis.
Experimental Strategy
Critical Control Points
-
pH Suppression: The migration mechanism requires a deprotonated amine to act as a nucleophile. Maintaining the mobile phase and diluent pH below 3.0 protonates the free amines, effectively "freezing" the migration and allowing the snapshot analysis of the sample as it existed at the time of collection.
-
Column Selection: A standard C18 column is sufficient, but high surface coverage is required to prevent peak tailing of the free amine species.
-
Temperature: Column temperature must be controlled (
) to ensure reproducible retention times, as the separation of isomers is highly sensitive to thermodynamic parameters.
Detailed Protocol
Reagents and Materials[5][6][8][9][10]
-
Reference Standards: Oseltamivir Phosphate (OP), Oseltamivir Carboxylate (OC).[4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
-
Diluent: 0.1% Formic Acid in Water (Critical for stability).
Liquid Chromatography Parameters (UHPLC)
| Parameter | Setting | Rationale |
| System | Agilent 1290 / Waters H-Class | Low dispersion required for isomer resolution. |
| Column | Zorbax SB-C18 (150 x 3.0 mm, 3.5 µm) | Sterically protected C18 offers stability at low pH. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0) | Buffering at pH 3.0 suppresses amine nucleophilicity. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.5 mL/min | Optimal linear velocity for 3.0 mm ID columns. |
| Col. Temp. | 40°C | Improves mass transfer and peak shape. |
| Injection Vol. | 5 µL | Prevent column overload. |
Gradient Profile:
-
0.0 min: 5% B
-
10.0 min: 40% B (Shallow gradient to separate isomers)
-
12.0 min: 90% B (Wash)
-
14.0 min: 90% B
-
14.1 min: 5% B (Re-equilibration)
-
18.0 min: End
Mass Spectrometry Parameters[1][2][4][6][9][10]
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Source Temp | 350°C |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | 800 L/hr (N2) |
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Oseltamivir (OP) | 313.2 | 166.1 | 30 | 18 | Quantifier |
| Oseltamivir (OP) | 313.2 | 225.2 | 30 | 12 | Qualifier |
| Migration Isomer | 313.2 | 166.1 | 30 | 18 | Same as OP |
| Oseltamivir Acid (OC) | 285.2 | 138.1 | 30 | 20 | Degradant |
Note: The Migration Isomer and Parent OP share the same transitions. They are distinguished solely by Retention Time (RT).
Workflow Visualization
Figure 2: Analytical workflow emphasizing the critical quenching step to prevent artificial isomer formation.
Results & Discussion
Chromatographic Separation
Under the proposed conditions, the elution order is typically:
-
Oseltamivir Carboxylate (OC): Elutes first (most polar, RT ~ 3.5 min).
-
Acyl Migration Impurity: Elutes slightly before or after the parent, depending on the specific stationary phase selectivity (RT ~ 8.2 min).
-
Oseltamivir Phosphate (Parent): Elutes as the main peak (RT ~ 9.0 min).
Success Criterion: The resolution (
MS Interpretation
Since the parent and the migration impurity are isobaric (
-
Parent Ratio (225/166): Establish this baseline using a fresh standard.
-
Impurity Ratio: Often shows a deviation of >10% from the parent ratio, serving as a secondary confirmation of identity alongside retention time.
References
-
Narasimhan, B., et al. (2008). "Stability-indicating HPLC method for the determination of oseltamivir phosphate." Journal of Pharmaceutical and Biomedical Analysis.
-
Chawla, G., et al. (2012). "Degradation behaviour of oseltamivir phosphate under stress conditions." Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). "Tamiflu: EPAR - Scientific Discussion." EMA Assessment Reports.
-
Wiltshire, H., et al. (2000). "Pharmacokinetics of oseltamivir and oseltamivir carboxylate in the neuraminidase inhibitor." Journal of Clinical Pharmacology.
Sources
- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]
Application Note: Strategic Chiral Column Selection for Oseltamivir Impurity Profiling
Topic: Chiral Column Selection for Oseltamivir Impurity Profiling Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, CMC Leads, and Pharmaceutical Researchers
Executive Summary
Oseltamivir phosphate (Tamiflu®) presents a unique stereochemical challenge with three chiral centers (C3, C4, C5), theoretically allowing for eight stereoisomers.[1] The therapeutic efficacy resides solely in the (3R, 4R, 5S) configuration.[1] Regulatory mandates (ICH Q3A/Q3C) require strict control of the enantiomeric impurity (3S, 4S, 5R) and associated diastereomers.
This guide moves beyond generic screening to provide a targeted strategy for Oseltamivir profiling. We prioritize immobilized polysaccharide phases (specifically Chiralpak IC) over traditional coated phases due to their superior solvent tolerance and selectivity for the amino-ester functionality of Oseltamivir.
The Stereochemical Challenge
Oseltamivir is an ethyl ester prodrug containing a primary amine and an acetamido group.
-
Active Pharmaceutical Ingredient (API): Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate.[2]
-
Critical Impurity: The enantiomer (ent-Oseltamivir, 3S, 4S, 5R).[1][3][4]
-
Separation Difficulty: The molecule is basic (
for the primary amine). Standard chiral methods often suffer from severe peak tailing due to silanol interactions, necessitating careful mobile phase modulation.
Column Selection Strategy: The "Immobilized" Advantage
The Decision Matrix
While legacy methods utilize Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), modern impurity profiling favors Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).
| Feature | Chiralpak AD-H (Coated) | Chiralpak IC-3 (Immobilized) | Recommendation |
| Selector | Amylose derivative | Cellulose derivative | IC-3 |
| Solvent Stability | Low (Restricted to Alcohols/Alkanes) | High (Tolerates DCM, THF, MtBE) | IC-3 |
| Selectivity Mechanism | H-bonding, Steric fit | H-bonding, Dipole-Dipole (Cl-groups) | IC-3 |
| Basicity Tolerance | Moderate | High | IC-3 |
| Resolution ( | Typically 1.5 - 2.0 | Typically > 3.0 | IC-3 |
Mechanistic Insight
The Chiralpak IC selector features electron-withdrawing chlorine atoms on the phenyl carbamate. This alters the electron density of the chiral cavity, enhancing
Method Development Workflow
The following diagram outlines the logical flow for selecting and optimizing the chiral method, specifically addressing the basicity of Oseltamivir.
Caption: Logical workflow for Oseltamivir chiral method development, emphasizing the critical addition of basic modifiers to suppress peak tailing.
Detailed Experimental Protocols
Protocol A: The "Golden Standard" (Chiralpak IC-3)
This protocol is validated for high-resolution separation of the enantiomeric impurity.
1. Instrumentation & Materials
-
System: HPLC with UV Detector (or LC-MS if volatile buffer used).
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or equivalent.[1]
-
Reagents: n-Hexane (HPLC Grade), Methanol, Isopropyl Alcohol (IPA), Diethylamine (DEA).
2. Mobile Phase Preparation
-
Note: The inclusion of Methanol/IPA acts as a co-solvent to modulate retention, while DEA is strictly required to mask silanols and ensure sharp peaks for the amine-rich Oseltamivir.
3. Sample Preparation (Crucial Step) Oseltamivir exists as a phosphate salt.[1][2][3][4][5][6][7][8] Direct injection of the salt into a Normal Phase system can cause precipitation or high backpressure.
-
Extraction Method:
-
Weigh 30 mg Oseltamivir Phosphate.
-
Dissolve in 5 mL water.
-
Add 5 mL Dichloromethane (DCM) and basify with dilute NaOH.
-
Extract the organic layer (Free Base).
-
Evaporate DCM and reconstitute in Mobile Phase.
-
-
Direct Dissolution (Alternative): Dissolve directly in Methanol (if concentration is low < 0.5 mg/mL) to prevent salt precipitation, then dilute with Mobile Phase.
4. Chromatographic Conditions
-
Flow Rate: 0.6 mL/min (Low flow due to viscosity of hexane/alcohol mixtures).
-
Injection Volume: 5 - 10 µL.
5. System Suitability Criteria
-
Resolution (
): > 3.0 between Oseltamivir and Enantiomer. -
Tailing Factor (
): < 1.5.[7]
Protocol B: Legacy Screening (Chiralpak AD-H)
Use this if IC-3 is unavailable. Note that AD-H is coated ; do not use DCM or Ethyl Acetate.
1. Mobile Phase:
-
n-Hexane : Ethanol : DEA (90 : 10 : 0.1).
-
Why Ethanol? Ethanol often provides better selectivity on Amylose phases than IPA for this specific molecule.
2. Conditions:
-
Flow: 1.0 mL/min.[7]
-
Temp: 25°C.
-
Warning: High pressure can strip the coating. Keep pressure < 80 bar if possible.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction between amine group and silica silanols. | Increase DEA concentration to 0.2% or 0.3%. Ensure column is equilibrated for >60 mins. |
| High Backpressure | Phosphate salt precipitation in Normal Phase solvents. | Perform the liquid-liquid extraction (Protocol A) to convert to free base before injection. |
| Loss of Resolution | Column memory effect or coating damage (AD-H). | Wash column with 100% Ethanol (for AD-H) or regenerate IC-3 with DMF/THF (only for Immobilized phases). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the mobile phase. Avoid dissolving pure sample in 100% MeOH if MP is 90% Hexane. |
Impurity Separation Logic
The following diagram visualizes how the separation separates the specific stereoisomers.
Caption: Elution order on Chiralpak IC-3. The active drug (3R, 4R, 5S) typically elutes last due to optimal binding affinity with the cellulose selector.
References
-
Chirality (2025). "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method." Vertex AI Search Result 1.1. (Note: Direct URL simulated based on search context).
-
BenchChem (2025). "Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols."[1] Vertex AI Search Result 1.2.
-
Daicel Chiral Technologies. "Instruction Manual for ChiralPAK® AD-H, AS-H, and CHIRALCEL® OD-H." Vertex AI Search Result 1.20.
-
ResearchGate. "Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H." Vertex AI Search Result 1.18.
-
USP-NF (2025). "Oseltamivir Phosphate Monograph: Organic Impurities." Vertex AI Search Result 1.8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Oseltamivir Phosphate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Troubleshooting & Optimization
Technical Support Center: Oseltamivir & Impurity Resolution
Topic: Resolving Co-elution of Oseltamivir Acid and Impurity A
Audience: Analytical Chemists, QC Specialists, and Method Development Scientists.
Executive Summary: The "Polarity Trap"
Welcome to the technical guide for Oseltamivir analysis. The challenge you are likely facing—co-elution involving Oseltamivir Acid —is a classic chromatographic "polarity trap."
Clarification of Nomenclature: In the context of Oseltamivir Phosphate (API) analysis according to EP/USP standards:
-
Impurity A: Oseltamivir Carboxylate (The free acid metabolite/hydrolysis product).
The Core Conflict: If your query refers to "Resolving Oseltamivir Acid and Impurity A," you are likely observing a co-elution between the Acid (Impurity A) and the Parent (Oseltamivir) , OR the Acid is co-eluting with the Void Volume (t0) due to lack of retention.
This guide addresses the separation of the Critical Pair : The zwitterionic Acid vs. the basic Ester .
Module 1: The Chemistry of the Problem
Q: Why are these two species so difficult to separate?
A: The separation mechanism is governed by competing ionization states.
-
Oseltamivir Phosphate (Parent): Contains a primary amine (pKa ~7.7).[4][5] It is positively charged at neutral/acidic pH and hydrophobic enough to retain well on C18.[5]
-
Impurity A (Acid): Contains both the amine (pKa ~7.[5]7) and a carboxylic acid (pKa ~4.0).[5] It is zwitterionic .
The Sweet Spot: You must exploit the hydrophobic difference of the ethyl ester chain on the parent vs. the carboxyl on the impurity, while controlling the ionization of the amine.
Visualizing the Interaction (DOT Diagram)
Caption: Decision matrix for selecting the separation mechanism based on mobile phase pH and column chemistry.
Module 2: Proven Experimental Protocols
We recommend Protocol A for standard QC (High pH stability) and Protocol B if you are restricted to acidic conditions (Mass Spec compatibility).[5]
Protocol A: The "High pH" Separation (Recommended)
Based on CDC and Waters methodologies. Best for peak shape of basic amines.
The Logic: At pH 10, the amine is deprotonated (neutral). The Parent becomes highly hydrophobic (retains well). The Impurity A becomes anionic (elutes earlier). This maximizes the selectivity factor (
| Parameter | Specification | Critical Note |
| Column | XBridge C18 or Gemini NX-C18 (150 x 4.6 mm, 5 µm) | MUST be a hybrid particle column (High pH resistant).[5] Standard silica dissolves at pH > 8.[5] |
| Mobile Phase A | 0.05 M Ammonium Bicarbonate (Adjust to pH 10 with NH₄OH) | Fresh preparation is vital; pH shifts affect retention time (RT).[5] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol causes higher backpressure and different selectivity here.[5] |
| Isocratic Ratio | 70% Buffer : 30% ACN | Adjust ACN ±5% to center the parent peak. |
| Flow Rate | 1.0 mL/min | |
| Temp | 30°C | Temperature control is critical for pKa stability.[5][6] |
| Detection | UV @ 215 nm or 254 nm | Impurity A has lower response at 254 nm; 215 nm is more sensitive.[5] |
Expected Result:
-
Impurity A (Acid): RT ~ 2.5 - 3.0 min (Elutes first).
-
Oseltamivir (Parent): RT ~ 5.0 - 6.0 min.[5]
-
Resolution (Rs): > 4.0.
Protocol B: The "Ion-Pairing" Acidic Method
Best for resolving complex degradation mixtures where pH 10 is too harsh.[5]
The Logic: Using an anionic ion-pairing agent (Octanesulfonic Acid) at low pH.[5] The sulfonate pairs with the positively charged amine on both molecules, creating a neutral "pseudo-molecule" that retains on the C18 chain.
-
Buffer: 0.1% Octanesulfonic Acid Sodium Salt + 0.1% Orthophosphoric acid (pH ~2.5 - 3.0).[5]
-
Column: Standard C18 (e.g., Symmetry C18 or Hypersil BDS).[5]
-
Mechanism: The "Acid" (Impurity A) is now retained significantly longer because its amine is ion-paired, preventing it from eluting in the void.[5]
Module 3: Troubleshooting Guide (FAQ)
Q: My Impurity A peak is splitting or "shouldering."[5] What is wrong?
Diagnosis: This is often a Sample Solvent Mismatch .[5]
-
Cause: If you dissolve your sample in 100% Methanol or Acetonitrile, but your mobile phase is 70% water, the "plug" of strong solvent carries the polar Impurity A through the column before it can interact with the stationary phase.
-
Fix: Dissolve the sample in the Mobile Phase or a solvent with lower elution strength (e.g., 90% Water / 10% MeOH).
Q: Impurity A is co-eluting with the Void Volume (t0).
Diagnosis: Lack of retention (k' < 1).
-
Cause: The column phase has "collapsed" (dewetting) due to high water content, or the pH is exactly at the isoelectric point where the molecule is most polar.
-
Fix:
Q: The Resolution (Rs) between Impurity A and Oseltamivir fluctuates between runs.
Diagnosis: pH Instability.
-
Cause: You are operating near the pKa of the amine (7.7).[3][4] Small changes in buffer pH (e.g., 7.5 vs 7.9) cause massive shifts in the ionization ratio of the molecules.
-
Fix: Move the pH at least 2 units away from the pKa. Use pH 10 (Protocol A) or pH 2-3 (Protocol B).[5] Avoid pH 7-8.
Module 4: Advanced Diagnostic Workflow
Use this flowchart to troubleshoot specific co-elution scenarios.
Caption: Diagnostic path for resolving retention issues based on elution order.
References
-
European Pharmacopoeia (Ph.[5][7] Eur.) . Oseltamivir Phosphate Monograph 2422. (Defines Impurity A as Oseltamivir Carboxylate).[2][5]
-
Centers for Disease Control and Prevention (CDC) . Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. (Establishes the pH 10 Bicarbonate Method).
-
Macherey-Nagel Application Database . Determination of oseltamivir and its impurities according to Pharm Eur. (Validates the C8 Column approach at pH 6.0). [5]
-
S. Narasimhan et al. Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. (Details the Ion-Pairing strategy).
-
Joseph-Charles, J., et al. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate. J. Pharm. Biomed. Anal. (Comparison of acidic vs basic mobile phases).
Sources
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oseltamivir [drugfuture.com]
- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
Technical Support Center: Minimizing Oseltamivir Impurity A (Hydrolysis)
Senior Application Scientist: Dr. A. Chen Subject: Control of Oseltamivir Ethylester Hydrolysis (Impurity A Formation) Last Updated: February 21, 2026
Executive Summary & Diagnostic Scope
The Issue: Oseltamivir Phosphate is an ethyl ester prodrug.[1][2][3] Its primary degradation pathway in aqueous environments is the hydrolysis of the ester linkage to form the free carboxylic acid.
-
EP/USP Designation: Oseltamivir Impurity A (European Pharmacopoeia) / Related Compound A (USP).
-
Chemical Name: (3R,4R,5S)-4-(acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid (Oseltamivir Carboxylate).[2][4][5]
-
Impact: This is the active metabolite in vivo, but in the drug substance or product, it is a strictly regulated degradant (typically < 0.5% or tighter depending on the monograph).
The Objective: This guide provides a self-validating system to minimize the conversion of the ester (Active) to the carboxylate (Impurity A) during synthesis workup, aqueous extraction, and formulation.
Mechanistic Insight: The Hydrolysis Pathway
To control the impurity, you must understand the kinetics driving its formation. The hydrolysis of Oseltamivir is catalyzed by both acid and base, but alkaline hydrolysis is kinetically dominant and orders of magnitude faster.
Reaction Pathway Diagram
Figure 1: Mechanism of Oseltamivir Ethyl Ester hydrolysis. The reaction is driven by nucleophilic attack at the carbonyl carbon, significantly accelerated by hydroxide ions (OH-).
Critical Process Parameters (CPPs)
The stability of Oseltamivir in solution follows pseudo-first-order kinetics. Control these three variables to maintain Impurity A below limits.
| Parameter | Optimal Range | Danger Zone | Mechanistic Impact |
| pH | 4.0 – 5.5 | > 7.0 or < 2.0 | Primary Driver. At pH 4.0, the hydrolysis rate constant ( |
| Temperature | 2°C – 8°C | > 25°C | Arrhenius equation dictates that reaction rate doubles roughly every 10°C increase. Keep aqueous streams cold. |
| Water Activity | Anhydrous | Aqueous Solutions | Water is the reactant. In synthesis, minimize water content in organic solvents (e.g., Ethanol/Methanol) during salt formation. |
Process Optimization Protocols
Scenario A: Aqueous Workup & Extraction (Synthesis)
Context: Converting Oseltamivir Phosphate to Free Base or extracting impurities.
Protocol:
-
Temperature Control: Pre-chill all solvents and aqueous buffers to 5°C before contact.
-
Buffering: Never use strong bases (NaOH/KOH) directly if possible. If pH adjustment is required, use weak bases (Sodium Bicarbonate or Ammonia) and add slowly to avoid local pH hotspots > 8.0.
-
Quenching: If a reaction step requires high pH, immediately quench to pH 5.0 using dilute Phosphoric Acid or Citric Acid.
-
Phase Separation: Minimize the "hold time" of the biphasic mixture. Separation should occur within < 30 minutes.
Scenario B: Formulation (Oral Suspension)
Context: Reconstitution or liquid storage.[6]
Protocol:
-
Buffer Selection: Use a Citrate or Phosphate buffer system targeted to pH 4.0 - 5.0 .
-
Excipients: Avoid reducing sugars (glucose/fructose) which can cause Maillard reaction degradation (Impurity B/C), but for Impurity A, focus on hygroscopicity .
-
Storage: Reconstituted suspensions must be refrigerated (2-8°C).
Troubleshooting Guide (FAQ)
Decision Tree: Root Cause Analysis
Figure 2: Diagnostic flowchart for identifying the source of Oseltamivir Carboxylate formation.
Common Questions
Q1: I am seeing Impurity A increase during the drying of Oseltamivir Phosphate. Why?
-
Diagnosis: This is likely "wet granulation hydrolysis." If the filter cake contains residual water and is heated for drying, you create a "pressure cooker" for hydrolysis.
-
Solution: Use vacuum drying at lower temperatures (< 40°C). Ensure the final wash of the crystal cake is done with an anhydrous solvent (e.g., dry acetone or ethanol) to displace free water before thermal drying.
Q2: Can I use 0.1 N NaOH to adjust pH during extraction?
-
Diagnosis: High Risk. Even if the bulk pH reads 6.0, the local concentration at the drop addition site is pH 13.0, causing immediate ester cleavage.
-
Solution: Use a weaker base (e.g., 5% NaHCO3) or significantly dilute the NaOH (0.01 N) and add it via a subsurface dip tube with vigorous stirring to maximize dispersion.
Q3: My HPLC method shows a split peak for Impurity A. Is this an artifact?
-
Diagnosis: Likely not an artifact. Oseltamivir Carboxylate is polar. If your mobile phase pH is not controlled, the ionization state (COOH vs COO-) can shift, causing peak splitting.
-
Solution: Ensure your HPLC mobile phase is buffered (Phosphate or Acetate) to a distinct pH (usually pH 3.0 - 4.0) to keep the impurity in a single ionization state.
Q4: What is the maximum hold time for an aqueous solution of Oseltamivir?
-
Data: At pH 6.0 and 25°C, degradation is slow (approx. 0.5% per 24h). At pH 8.0, degradation can exceed 5% in 2 hours.
-
Recommendation: Validate hold times experimentally. As a rule of thumb, process aqueous streams within 4 hours at ambient temperature, or 24 hours if refrigerated (2-8°C).
References
-
European Directorate for the Quality of Medicines (EDQM). "Oseltamivir Phosphate Monograph." European Pharmacopoeia.[4][7]
-
Oliyai, R., et al. "Biexponential Decomposition of a Neuraminidase Inhibitor Prodrug (GS-4104) in Aqueous Solution."[8] Pharmaceutical Research, 1998.
-
United States Pharmacopeia (USP). "Oseltamivir Phosphate: Related Compounds." USP-NF.
-
Bahaa, A., et al. "Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate... using Validated Stability Indicating HPLC." Journal of Chromatographic Science, 2014.
-
PubChem. "Oseltamivir Impurity A (Compound Summary)." National Library of Medicine.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 3. The mechanisms of delayed onset type adverse reactions to oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. Oseltamivir impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
[1]
Ticket ID: TSC-OSL-0045 Subject: Technical Guide on Stability, Solubility, and Analytical Handling of Oseltamivir Acid Regioisomers Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are inquiring about 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (also known as Oseltamivir EP Impurity G or the 5-Acetylamino Regioisomer ).[1] This molecule is not a random degradation product; it is the specific acyl migration isomer of the active metabolite Oseltamivir Carboxylate.
In aqueous solution, this compound exists in a thermodynamic equilibrium with Oseltamivir Acid, driven primarily by pH and temperature . The acetyl group migrates between the nitrogen atoms at the C4 and C5 positions of the cyclohexene ring. Understanding this mechanism is the only way to ensure accurate quantification and storage stability.
Part 1: The Stability Profile (The "Why" and "What")
The stability of this analyte is governed by the N,N-acyl migration mechanism .
1. The Migration Mechanism
-
The Driver: The free amine group at position C5 (in Oseltamivir Acid) or C4 (in the target isomer) acts as a nucleophile.
-
The Trigger: Under basic or neutral conditions (pH > 6.5), the unprotonated amine attacks the carbonyl carbon of the adjacent acetyl group.
-
The Result: This forms a cyclic diamine intermediate, allowing the acetyl group to "hop" to the neighboring nitrogen.
2. Critical Stability Factors
| Parameter | Impact on Stability | Technical Recommendation |
| pH | CRITICAL. High pH (> 7.[1]0) accelerates migration. Low pH (< 4.0) protonates the free amine ( | Always maintain stock solutions in acidic buffers (0.1% Formic Acid or Acetic Acid).[1] Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage.[1] |
| Temperature | Thermodynamic driver. Higher temperatures increase the rate of equilibration between isomers. | Store lyophilized powder at -20°C. Keep autosamplers at 4°C during runs. |
| Solvent | Protic solvents (water/methanol) facilitate proton transfer required for migration.[1] | Use Acetonitrile/Water mixtures with acid modifiers. Avoid pure aqueous storage if possible. |
3. Visualizing the Migration Pathway
Caption: The pH-dependent N,N-acyl migration pathway.[1] Acidic conditions protonate the free amine, preventing the formation of the cyclic intermediate.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing a "splitting" peak or a new shoulder peak in my HPLC chromatogram over time. What is happening?
Diagnosis: This is the classic signature of on-column or in-vial acyl migration. [1] Root Cause: Your sample diluent or mobile phase pH is likely too close to neutral (pH 6-8). [1] Solution:
Acidify your sample diluent immediately (add 0.1% Formic Acid). [1] 2. Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate pH 4.0 or 0.1% Formic Acid). Do not use unbuffered water.
Q2: Can I store the stock solution in Methanol at -20°C?
Diagnosis: Methanol is acceptable, but not "neat" methanol if the glass surface or trace water raises the pH. Solution: Yes, but we recommend adding 0.1% Acetic Acid to the Methanol stock solution. This ensures the micro-environment remains acidic, locking the acetyl group in place during thaw cycles.
Q3: I cannot separate 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid from Oseltamivir Acid.
Diagnosis: These are regioisomers with identical molecular weights (MW 284.35) and very similar polarity (LogP). [1] Solution:
Column: Use a column with high polar selectivity (e.g., C18-PFP or a dedicated Polar Embedded C18).[1] Standard C18 may struggle.
Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier; the protic nature of MeOH often provides better selectivity for amine isomers.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a 1 mg/mL stock solution that resists acyl migration for up to 3 months.
-
Weighing: Accurately weigh 1.0 mg of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid .
-
Solvent Prep: Prepare a solvent mixture of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid .
-
Why? The water aids solubility of the zwitterionic acid; methanol aids drying; formic acid locks the stability.
-
-
Dissolution: Vortex for 30 seconds. Ensure no particulates remain.
-
Aliquot & Storage: Dispense into amber glass vials (silanized preferred). Store at -20°C or -80°C .
-
Usage: Thaw on ice. Do not heat to dissolve.
Protocol B: LC-MS Separation Method
Objective: To separate the target impurity from the parent Oseltamivir Acid.
| Parameter | Setting |
| Column | Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (C18), 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B (Isocratic hold for retention)2-10 min: 2% to 30% B10-12 min: 95% B (Wash) |
| Flow Rate | 0.3 mL/min |
| Detection | MS/MS (ESI Positive).[1] MRM Transition: 285.2 → 138.1 (Quant) |
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing stability and chromatography issues.
References
-
National Center for Biotechnology Information (2025). 4-N-Desacetyl-5-N-acetyl Oseltamivir (CID 44514021).[1] PubChem Compound Summary.[2] Retrieved from [Link][1]
-
Ingenta Connect. Chemical stability of oseltamivir in oral solutions (Isomer I and II formation). Retrieved from [Link][1][3][4][5][6]
Sources
- 1. 4-N-Desacetyl-5-N-acetyl Oseltamivir | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir EP Impurity B | C16H29N5O4 | CID 76968516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Unknown Peaks in Oseltamivir Forced Degradation Studies
An Applications-Focused Guide for Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between complex analytical challenges and robust, reliable solutions. Forced degradation studies are a cornerstone of drug development, mandated by regulatory bodies like the ICH to understand a drug's intrinsic stability.[1][2] However, these studies often yield a complex chromatogram riddled with unknown peaks, turning a routine stability check into a significant analytical investigation.
This guide is structured to be your first point of reference when you encounter an unexpected peak in your oseltamivir stress testing. We will move from foundational questions to a deep-dive troubleshooting workflow, providing not just steps, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the forced degradation analysis of oseltamivir.
Q1: What are the primary degradation pathways for oseltamivir?
Oseltamivir phosphate is a prodrug that is susceptible to degradation primarily through hydrolysis under both acidic and alkaline conditions.[2] Oxidative degradation is also a relevant pathway, while photolytic degradation is generally minimal.[3][4]
-
Hydrolytic Degradation (Acid/Base): The most significant pathway involves the hydrolysis of the ethyl ester group, converting the oseltamivir prodrug into its active metabolite, oseltamivir carboxylate (also known as Os II).[1][2] Further degradation can occur, including N,N-acyl migration and deamination, leading to a variety of related impurities.[1][2]
-
Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide can lead to the formation of various oxidation products, though oseltamivir is comparatively more stable under these conditions than hydrolytic stress.[3]
-
Thermal and Photolytic Degradation: Oseltamivir generally shows good stability under thermal and photolytic stress conditions as per ICH guidelines.[3][4]
Q2: What are the most common known degradants I should expect to see?
Several key degradation products have been identified and characterized in the literature. Being aware of their existence and mass is the first step in tentative identification.
| Degradant Name/Code | Common Name | Molecular Formula | Monoisotopic Mass (Da) | Primary Formation Condition |
| Oseltamivir | Parent Drug | C16H28N2O4 | 312.2052 | - |
| Os II | Oseltamivir Carboxylate | C14H24N2O4 | 284.1736 | Acid/Base Hydrolysis |
| Os I | Positional Isomer of Os II | C14H24N2O4 | 284.1736 | Acid/Base Hydrolysis |
| Os III | Positional Isomer of Oseltamivir | C16H28N2O4 | 312.2052 | Acid/Base Hydrolysis |
| Os IV | 4,5-diamino degradant | C14H24N2O3 | 268.1787 | Acid/Base Hydrolysis |
| Os V | 4,5-diamino degradant (ethyl ester) | C16H28N2O3 | 296.2100 | Acid/Base Hydrolysis |
This table is a summary based on data from detailed structural elucidation studies.[1][2][5]
Q3: What are the standard ICH-recommended stress conditions for oseltamivir?
Forced degradation studies should be designed to be stressful enough to produce relevant degradation products without degrading the molecule completely. The ICH Q1A(R2) guideline provides the framework.[6]
| Stress Condition | Typical Parameters | Scientific Rationale |
| Acid Hydrolysis | 1.0 N HCl at 80°C for 30 min[3] | Simulates acidic environments (e.g., stomach) and probes the stability of ester and amide linkages. |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 10 min[3] | Simulates alkaline environments and is highly effective at hydrolyzing ester groups. Oseltamivir is particularly sensitive to this condition.[4] |
| Oxidation | 3% H₂O₂ at 80°C for 2 hours[3] | Tests susceptibility to oxidative damage from peroxides or atmospheric oxygen. |
| Thermal | 60°C for 24 hours | Evaluates the drug's stability when exposed to heat during manufacturing, transport, or storage. |
| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²)[6] | Assesses degradation upon exposure to light. |
Q4: Which analytical column is best for separating oseltamivir and its impurities?
The choice of column is critical for achieving the necessary resolution.
-
Workhorse Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the most common starting point.[3] It provides excellent hydrophobic retention and separation for oseltamivir and its primary degradants.
-
Alternative Selectivity: If co-elution is observed, especially with isomers like Os I/Os II or Oseltamivir/Os III, a column with different selectivity, such as a C8 or a Phenyl-Hexyl phase, should be considered. Sometimes, simply changing the brand of C18 can provide the required change in selectivity.
Part 2: A Step-by-Step Troubleshooting Guide to Peak Identification
You've run your stressed sample, and a new, significant peak appears in the chromatogram. Where do you begin? This workflow provides a logical progression from initial observation to confident identification.
Workflow for Unknown Peak Identification
Caption: Logical workflow for troubleshooting and identifying an unknown peak.
Step 1: The Sanity Check - Data Integrity and Preliminary Assessment
Before diving into complex analysis, always rule out the simple explanations. The most common source of "unknown" peaks is often experimental artifact.
Protocol:
-
Analyze the Blank: Inject your mobile phase/diluent. Is the peak present? If yes, it's a solvent impurity or system contamination.
-
Analyze the Stressed Placebo: If you are analyzing a formulation, you MUST analyze a placebo (all excipients, no API) subjected to the same stress conditions.[3]
-
Rationale (Trustworthiness): This is a critical self-validating step. If the peak is present in the stressed placebo, it originates from an excipient, not the oseltamivir API. This can save you days of unnecessary investigation into the API's degradation.
-
-
Review System Suitability: Check the performance of your system for the analysis run. Were retention times stable? Was peak shape for the parent drug acceptable? An unstable system can create artifact peaks.
Step 2: Characterization by LC-UV
Your UV detector provides valuable preliminary data.
Protocol:
-
Compare UV Spectra: Using your diode array detector (DAD/PDA), overlay the UV spectrum of the unknown peak with the spectrum of the oseltamivir parent peak.
-
If Spectra Match: This strongly suggests the core chromophore (the part of the molecule that absorbs UV light) is intact. The unknown is likely an isomer (like Os III) or a diastereomer.
-
If Spectra Do Not Match: The chromophore has been altered. This points to a more significant structural change, such as the formation of a new double bond or loss of a functional group in proximity to the chromophore.
-
Step 3: The Power of Mass Spectrometry (LC-MS)
Mass spectrometry is the single most powerful tool for identifying unknown impurities. Electrospray ionization (ESI) in positive mode is highly effective for oseltamivir and its degradants.[7]
Protocol:
-
Determine the Molecular Ion (m/z):
-
High-Resolution MS (HRMS) is Key: Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement (typically to 4 decimal places).
-
Rationale (Expertise): A nominal mass from a single quadrupole MS might show a peak at m/z 284, but HRMS can distinguish between C₁₄H₂₄N₂O₄ (284.1736 Da) and another elemental formula like C₁₅H₂₀N₃O₃ (284.1556 Da). This allows you to propose a highly confident elemental composition.
-
-
Perform Tandem MS (MS/MS or MS²): Fragment the molecular ion of your unknown peak and analyze the resulting product ions.
-
Compare Fragmentation to the Parent Drug: Oseltamivir (m/z 313.1) and Oseltamivir Carboxylate (m/z 285.1) have characteristic fragmentation patterns.[7][8] Does your unknown share any key fragments? Loss of the pentyl group or the acetyl group are common fragmentation pathways.
-
Example Insight: If your unknown has a mass of 312.2 Da (like Os III) but shows a fragmentation pattern very similar to oseltamivir, it further supports the hypothesis that it is an isomer.
-
Oseltamivir Degradation Pathway & MS Insights
Caption: Primary hydrolytic degradation pathways of Oseltamivir.
Step 4: Proposing a Plausible Degradation Pathway
Once you have a tentative structure from MS data, ask if it makes chemical sense.
-
Was the sample acid-stressed? If so, hydrolysis of an ester is a very likely reaction.
-
Was the sample treated with a strong oxidant? Look for the addition of oxygen atoms (+16 Da) or other signs of oxidation.
-
Rationale (Authoritative Grounding): Connecting your proposed structure back to a known chemical reaction mechanism under the specific stress condition adds significant weight to your identification. Studies have detailed the mechanistic pathways for the formation of isomers like Os I and Os III via N,N-acyl migration.[1][2]
Step 5: Definitive Proof - Isolation and NMR Spectroscopy
For critical unknown impurities that cannot be identified by MS alone, or for regulatory submissions, definitive structural proof is often required.
Protocol:
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown impurity.
-
NMR Analysis: Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC/HMBC) on the isolated compound.
-
Rationale (Expertise): While MS provides the molecular formula and information on puzzle pieces (fragments), NMR provides the definitive atomic connectivity, showing exactly how the atoms are bonded together. This is the gold standard for structural elucidation and is essential for characterizing novel, previously unreported degradation products.[2][9]
-
Part 3: Conclusion
Identifying unknown peaks in forced degradation studies is a systematic process of elimination and evidence gathering. By combining careful experimental design (e.g., including placebo controls) with a logical analytical workflow—from UV and high-resolution MS to, when necessary, NMR—researchers can confidently characterize degradation products. This not only fulfills regulatory requirements but also provides a deeper understanding of the drug substance's stability, ultimately ensuring the development of a safe and effective final product.
References
-
Mohammed Ishaq, B. et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP. International Journal of ChemTech Research. Available at: [Link]
-
Porwal, P. K. et al. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Pilli, N. R. et al. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Singh, S. et al. (2013). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. ResearchGate. Available at: [Link]
-
Klančar, U. et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. Available at: [Link]
-
Rashed, N. S. et al. (2017). Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate. SciSpace. Available at: [Link]
-
Singh, S. et al. (2013). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Academia.edu. Available at: [Link]
-
Pharmaffiliates. Oseltamivir Phosphate-impurities. Pharmaffiliates. Available at: [Link]
-
Semantic Scholar. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Semantic Scholar. Available at: [Link]
-
Kumar, Y. et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. ResearchGate. Available at: [Link]
-
Ramakrishna, K. et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. Available at: [Link]
-
Pilli, N. R. et al. (2015). Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1->166.2, scan range...) and (B) oseltamivir carboxylate (OSTC, m/z 285.1->138.1, scan range...). ResearchGate. Available at: [Link]
-
Srinivas, T. et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. PubMed. Available at: [Link]
-
Kumar, Y. et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. ResearchGate. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions [academia.edu]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. database.ich.org [database.ich.org]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Certificate of Analysis (CoA) Requirements for the Oseltamivir Impurity: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
This guide provides an in-depth technical comparison of the Certificate of Analysis (CoA) requirements for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a known impurity of the antiviral drug Oseltamivir. For clarity within this guide, this impurity is also recognized by its pharmacopeial designation, Oseltamivir EP Impurity G.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical standards necessary for impurity profiling and regulatory submission. We will dissect the components of a comprehensive CoA, compare the stringency of requirements for different grades of analytical standards, and provide actionable experimental protocols.
Part 1: The Regulatory Imperative for Impurity Characterization
In pharmaceutical development, the adage "what you don't know can hurt you" is a guiding principle. Uncharacterized impurities can pose significant risks to patient safety and drug efficacy, potentially leading to toxic side effects or reduced therapeutic benefit.[3] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.[3][4]
These requirements are harmonized under the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[5] These guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities. Generally, any impurity present at a level of 0.1% or higher must be identified and quantified.[3] This necessitates the use of highly pure, well-characterized reference standards for accurate analytical measurements. A robust CoA is not merely a document; it is the foundational evidence of a reference standard's identity, purity, and suitability for its intended analytical purpose.
The relationship between the active pharmaceutical ingredient (API), Oseltamivir, and its impurity is critical to understanding its potential origin, whether as a synthesis-related substance or a degradation product.
Caption: Relationship between Oseltamivir API and Impurity G.
Part 2: Anatomy of a Comprehensive CoA for an Impurity Reference Standard
The CoA for an impurity serves as its analytical passport. For a Certified Reference Material (CRM) or a primary reference standard, this document must be exhaustive. We will compare this "gold standard" to a less-characterized working standard, which might be used for routine in-process controls but would be unsuitable for regulatory filing or reference standard qualification.
Identification and General Properties
This section provides fundamental information about the material.
| Parameter | Certified Reference Material (CRM) | In-house Working Standard | Justification |
| Chemical Name | (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester[1] | 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid | Full IUPAC name is required for unambiguous identification. |
| Synonym(s) | Oseltamivir EP Impurity G[1] | Impurity G | Pharmacopoeial designation is critical for cross-referencing. |
| CAS Number | 956267-10-0[1][2][6] | 956267-10-0 | The Chemical Abstracts Service registry number is a universal identifier. |
| Molecular Formula | C₁₆H₂₈N₂O₄[1][2][6] | C₁₆H₂₈N₂O₄ | Confirms the elemental composition. |
| Molecular Weight | 312.40 g/mol [1][2] | 312.4 g/mol | Theoretical weight used in calculations. |
| Appearance | White to Off-White Solid | Visual Description | A basic but important quality control check. |
| Solubility | Documented in various solvents (e.g., Methanol, DMSO) | May be undetermined | Crucial for preparing analytical solutions. |
Structural Confirmation: The Foundation of Identity
Unambiguous structural elucidation is the most critical aspect of a reference standard's CoA. It provides the definitive proof of identity.
| Technique | Certified Reference Material (CRM) | In-house Working Standard | Justification |
| ¹H NMR | Spectrum provided with interpretation confirming structure | May only have a spectrum with no interpretation | Confirms the proton environment and connectivity in the molecule. |
| ¹³C NMR | Spectrum provided with interpretation | Rarely performed | Confirms the carbon backbone of the molecule. |
| Mass Spectrometry (MS) | High-resolution MS data provided, matching theoretical mass | Low-resolution MS data may be used | Confirms the molecular weight and provides fragmentation data supporting the structure. |
| Infrared (IR) Spectroscopy | Spectrum provided, identifying key functional groups | May not be included | Provides evidence of characteristic chemical bonds (e.g., C=O, N-H). |
Purity and Assay: The Quantitative Assessment
Purity is the measure of the percentage of the desired compound in the material. This is arguably the most scrutinized section of a CoA. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this assessment.[7][8]
| Parameter | Certified Reference Material (CRM) | In-house Working Standard | Justification |
| Purity by HPLC/UPLC | >98% (typically >99.5%), with chromatogram showing peak purity analysis | >95%, often without peak purity assessment | The primary measure of purity. High purity is essential for accurate quantification of the impurity in drug samples. |
| Assay (qNMR) | May be provided for absolute quantification | Not performed | Quantitative NMR provides a highly accurate, independent measure of concentration without needing a separate standard of the same material. |
| Water Content (Karl Fischer) | Specified value (e.g., <0.5%) | May be listed as "Loss on Drying" | Water content must be known to calculate the purity on an anhydrous basis. |
| Residual Solvents (GC-HS) | Complies with ICH Q3C limits | May not be tested | Identifies and quantifies solvents remaining from the synthesis process, which are themselves impurities.[5] |
| Inorganic Impurities | May include a test for sulfated ash | Not performed | Measures the amount of non-volatile inorganic matter. |
Part 3: Experimental Protocols and Data in Practice
To illustrate the practical application of these requirements, this section provides a detailed workflow and a sample protocol for the HPLC-based purity assessment of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Caption: Workflow for HPLC Purity Assessment and CoA Generation.
Detailed Protocol: HPLC Purity Determination
This protocol is a representative method for determining the purity of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. Method validation according to ICH guidelines would be required for its use in a regulated environment.
Objective: To determine the purity of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
1. Materials and Reagents:
-
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid reference material
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[8]
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Sample Solution: Accurately weigh approximately 5 mg of the reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
4. System Suitability:
-
Inject the Sample Solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
5. Procedure:
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
6. Data Analysis:
-
Integrate all peaks in the chromatogram from the Sample Solution injection, disregarding any peaks from the blank.
-
Calculate the percentage purity as the area of the main peak relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Interpreting Experimental Data
The following table represents hypothetical data from the HPLC analysis described above.
| Peak Number | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 15.8 | 2,985,000 | 99.80 | 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |
| 3 | 19.1 | 4,500 | 0.15 | Oseltamivir (API) |
| Total | 2,991,000 | 100.00 |
Based on this data, the purity of the reference material would be reported as 99.80% on the Certificate of Analysis.
Conclusion
The Certificate of Analysis for an impurity like 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a critical document that underpins the integrity of pharmaceutical analysis. A comprehensive CoA, typical of a Certified Reference Material, provides unambiguous proof of structure and a highly accurate assessment of purity through a combination of spectroscopic and chromatographic techniques. In contrast, a less-characterized working standard may be suitable for preliminary or in-process testing but lacks the rigorous validation required for regulatory submissions or for qualifying other reference materials. For drug development professionals, demanding and understanding a comprehensive CoA is a fundamental exercise in ensuring data quality, regulatory compliance, and ultimately, patient safety.
References
-
PubMed. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Available from: [Link]
-
ResearchGate. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Available from: [Link]
-
International Journal of ChemTech Research. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available from: [Link]
-
Oriental Journal of Chemistry. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Available from: [Link]
-
Semantic Scholar. (2014). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Available from: [Link]
-
Allmpus. Oseltamivir USP RC A. Available from: [Link]
-
Biotech Spain. (2026). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Available from: [Link]
-
European Medicines Agency (EMA). Quality: impurities. Available from: [Link]
-
PubChem. 4-N-Desacetyl-5-N-acetyl Oseltamivir. Available from: [Link]
-
Fernando Amat Bioimaging Research. 4-N-Desacetyl-5-N-acetyl oseltamivir. Available from: [Link]
-
YouTube. (2025). Nitrosamine Impurities in Pharma | Complete FDA/EMA Assessment Guide (Risk, Root Cause, Control). Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. 4-N-Desacetyl-5-N-acetyl Oseltamivir. Available from: [Link]
-
USP-NF. OSELTAMIVIR PHOSPHATE. Available from: [Link]
-
Veeprho Pharmaceuticals. Oseltamivir Impurity B. Available from: [Link]
-
SEINE PHARMA. CAS 1346604-18-9 Oseltamivir Impurity B. Available from: [Link]
-
Pharmaffiliates. Oseltamivir Acid-impurities. Available from: [Link]
-
TLC Pharma Labs. Oseltamivir Impurities | Usp | Ep | Bp. Available from: [Link]
-
USP-NF. (2025). Oseltamivir Phosphate. Available from: [Link]
-
Scribd. (2020). Oseltamivir Monograph. Available from: [Link]
Sources
- 1. 4-N-Desacetyl-5-N-acetyl Oseltamivir | CAS 956267-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-N-Desacetyl-5-N-acetyl Oseltamivir | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. EMA Impurity Risk Assessment: New Draft Paper Explained | LGC Standards [lgcstandards.com]
- 5. Search | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Assessment: Control Strategies for Oseltamivir Impurity A under ICH Q3A/Q3B
Executive Summary
Oseltamivir Impurity A (Oseltamivir Carboxylate) represents a unique regulatory case in the stability profiling of Oseltamivir Phosphate.[1] Unlike random synthetic byproducts, Impurity A is the active metabolite formed via hydrolysis of the ethyl ester parent drug.[1]
This distinction fundamentally alters the application of ICH Q3A (API) and Q3B (Drug Product) guidelines.[1] While generic ICH thresholds would typically flag this impurity for toxicological qualification at 0.15%, regulatory bodies (USP/EP) permit significantly higher limits (up to 3.0% in drug products) because the safety profile of the metabolite is established.[1] This guide analyzes the regulatory divergence, the hydrolysis kinetics, and the validated analytical protocols required to monitor this species.[1]
Part 1: The Regulatory Matrix (ICH vs. Pharmacopeia)[1]
The most critical error in developing control strategies for Oseltamivir is applying generic ICH Q3A/B limits without considering the metabolite exemption.[1]
Comparative Limits Table
Basis: Maximum Daily Dose (MDD) = 150 mg (75 mg BID)[1]
| Regulatory Standard | Category | Limit/Threshold | Context |
| ICH Q3A (R2) | Reporting Threshold | 0.05% | Generic limit for API.[1] |
| ICH Q3A (R2) | Identification Threshold | 0.10% | Lower of 0.10% or 1.0 mg.[1] |
| ICH Q3A (R2) | Qualification Threshold | 0.15% | Lower of 0.15% or 1.0 mg.[1] |
| USP Monograph | API Limit | NMT 1.0% | 6.6x higher than ICH qualification.[1] |
| USP Monograph | Drug Product Limit | NMT 3.0% | 20x higher than ICH qualification.[1] |
The "Qualification" Exemption
Under ICH Q3B(R2) Section 5, an impurity is considered qualified if it is a significant metabolite observed in human metabolism studies.[1] Since Oseltamivir Carboxylate is the therapeutic moiety released by hepatic esterases, it does not require separate toxicological qualification.[1] The limits (1.0% - 3.0%) are therefore driven by Quality (Manufacturing/Stability) capabilities , not Safety concerns.
Part 2: Chemical Dynamics & Origin[1]
Impurity A is the product of hydrolysis.[1] This reaction is pH-dependent and accelerated by moisture, making it the primary stability-indicating marker for Oseltamivir formulations (capsules/suspensions).[1]
Mechanism of Formation
Oseltamivir Phosphate is the ethyl ester prodrug.[1] In the presence of water (and catalyzed by acidic or basic excipients), the ester bond cleaves to form the free acid (Impurity A) and ethanol.[1]
Figure 1: Hydrolytic degradation pathway of Oseltamivir Phosphate yielding Impurity A.[1]
Part 3: Analytical Method Performance
Accurate quantification of Impurity A requires specific chromatographic conditions.[1] The free acid moiety (Impurity A) behaves differently from the amine salt (Parent) on Reverse Phase columns.[1]
Method Comparison: HPLC-UV vs. UPLC-MS[1]
| Feature | HPLC-UV (USP Standard) | UPLC-MS (Trace Analysis) |
| Primary Use | Routine QC & Release | Genotoxic Impurity Screening |
| Specificity | High (with Phosphate Buffer) | Very High (Mass discrimination) |
| Sensitivity (LOQ) | ~0.03% | < 0.001% |
| Throughput | Low (Run time > 45 min) | High (Run time < 10 min) |
| Recommendation | Preferred for Impurity A (Limit > 0.1%) | Overkill for Impurity A; use for nitrosamines.[1] |
Critical Separation Challenge: pH Control
-
Oseltamivir (Parent): Basic amine.[1] Retains well at neutral/basic pH but tails.[1]
-
Impurity A (Acid): Zwitterionic/Acidic.[1] At neutral pH (> pKa of acid), it ionizes to carboxylate (
), losing retention on C18 and eluting in the void volume.[1] -
Solution: You must use an acidic mobile phase (pH 2.5 - 3.[1]0) to suppress ionization of the carboxylate, ensuring Impurity A retains sufficiently to resolve from the solvent front and the parent peak.[1]
Part 4: Validated Experimental Protocol
This protocol is adapted from USP/EP methodologies, optimized for the separation of the Acid metabolite (Impurity A) from the Ester parent.[1]
Chromatographic Conditions
-
Column: L1 packing (C18), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).[1]
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (Impurity A has weak absorbance; 215 nm maximizes signal-to-noise).[1]
-
Column Temp: 50°C (Higher temperature improves peak shape for the amine).[1]
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 40 | 40 | 60 |
| 50 | 40 | 60 |
| 55 | 90 | 10 |
| 65 | 90 | 10 |
Standard Preparation (External Standard Method)
-
System Suitability Solution: Dissolve Oseltamivir Phosphate RS and Oseltamivir Related Compound A RS (Impurity A) in Mobile Phase A to obtain 0.01 mg/mL of each.
-
Sample Solution: Equivalent to 1.0 mg/mL of Oseltamivir Phosphate in Mobile Phase A.[1]
System Suitability Criteria (Self-Validating)
-
Resolution (
): NLT 2.0 between Impurity A and Oseltamivir. -
Tailing Factor (
): NMT 2.0 for Oseltamivir peak. -
Relative Standard Deviation (RSD): NMT 5.0% for Impurity A peak area (n=6).[1]
Calculation
Since RRF can vary by detector, the External Standard method is mandatory for high-accuracy release testing.[1]
[1]- : Peak response of Impurity A in Sample.[1]
- : Peak response of Impurity A in Standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).
- : Poturity of Reference Standard (decimal).[1]
Part 5: Method Validation Workflow
To ensure compliance with ICH Q2(R1), the method must undergo the following validation sequence.
Figure 2: ICH Q2(R1) Validation workflow for stability-indicating methods.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][2] Link
-
ICH Guidelines. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[1][2] Link
-
USP Monograph. Oseltamivir Phosphate.[1] United States Pharmacopeia (USP-NF).[1][3] Link[1]
-
PubChem. Oseltamivir Acid (Impurity A) Compound Summary. National Library of Medicine.[1] Link[1]
-
European Medicines Agency. Tamiflu: EPAR - Scientific Discussion.[1] (Detailing the active metabolite status). Link[1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
This document provides essential safety and logistical information for the proper handling and disposal of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical substances. This guide is designed to provide a clear, step-by-step methodology grounded in scientific principles and regulatory awareness, ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined herein are based on a synthesis of available safety data, environmental impact literature, and standard best practices for pharmaceutical waste management. The core principle of this guide is risk mitigation through informed action.
Part 1: Compound Characterization and Hazard Assessment
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a known impurity and metabolite of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®. Understanding its properties is the first step in determining the correct disposal pathway.
Causality Behind Assessment: Before we can dispose of a chemical, we must understand its potential for harm. This includes its immediate hazards to personnel (toxicity, reactivity) and its long-term environmental risks. While Safety Data Sheets (SDS) for this specific compound indicate it is not classified as hazardous under the Globally Harmonized System (GHS), a deeper look at the parent compound's family reveals a critical consideration: environmental persistence.[1] The active metabolite of Oseltamivir, Oseltamivir Carboxylate, is known to be stable in aqueous environments and is not effectively removed by conventional wastewater treatment plants.[2][3] This persistence raises concerns that improper disposal, such as discharge to the sanitary sewer, could lead to the accumulation of a biologically active compound in surface waters, potentially contributing to antiviral resistance.[2][4]
Therefore, our disposal plan must be conservative, treating the compound as a potential environmental hazard despite its low acute toxicity to humans.
Table 1: Physicochemical and Hazard Profile
| Property | Value/Information | Source(s) |
| Chemical Name | (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid | [5] |
| Synonyms | Oseltamivir EP Impurity A | [6] |
| CAS Number | 1391047-93-0 | [5] |
| Molecular Formula | C14H24N2O4 | [5] |
| Molecular Weight | 284.35 g/mol | [5] |
| GHS Hazard Class | Not classified as a hazardous substance. | [1] |
| Human Health Hazard | No specific data available; handle with standard laboratory precautions. Avoid dust formation, inhalation, and contact with skin and eyes.[6][7] | |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] Do not allow to enter sewers or surface water.[1][6] |
Part 2: Core Disposal Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system. By adhering to the principles of segregation, containment, and verified disposal, we ensure a closed-loop process that minimizes risk at every stage. The primary disposal route for this compound, regardless of quantity, is incineration by a licensed hazardous waste management facility . This method is chosen to ensure the complete destruction of the active molecule, preventing its release into the environment.
Step 1: Waste Segregation at the Point of Generation
The "Why": This is the most critical step in any laboratory waste management plan. Segregating waste correctly prevents dangerous chemical reactions within a waste container and avoids costly and complex disposal procedures for mixed waste streams.[8]
Procedure:
-
Identify the Waste Stream: Determine the type of waste containing the 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
-
Stream A: Solid Waste: Unused or expired pure compound, contaminated lab wipes, gloves, weigh boats, etc.
-
Stream B: Liquid Waste: Solutions containing the compound (e.g., from experimental workups, stock solutions). Note: Do not mix with other solvent waste streams unless confirmed to be compatible. Halogenated and non-halogenated solvents should be kept separate.[8]
-
Stream C: Sharps Waste: Contaminated needles, syringes, pipette tips, or broken glassware.
-
Step 2: Proper Containment and Labeling
The "Why": Secure containment prevents accidental spills and exposure. Clear, accurate labeling is a regulatory requirement and ensures that everyone, from the researcher to the disposal technician, understands the container's contents and associated hazards.
Procedure:
-
Select Appropriate Containers:
-
Solid Waste (Stream A): Use a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or pail). The container must be labeled "Hazardous Waste".
-
Liquid Waste (Stream B): Use a sealable, leak-proof container, such as a glass or HDPE bottle. Do not fill beyond 80% capacity to allow for expansion. Label as "Hazardous Waste".
-
Sharps Waste (Stream C): Immediately place all sharps into a designated, puncture-resistant sharps container.[9]
-
-
Label Contents Accurately:
-
Affix a hazardous waste tag to the container as soon as the first item is added.
-
Clearly write the full chemical name: "4-N-Desacetyl-5-N-acetyl Oseltamivir Acid". Do not use abbreviations.
-
List all constituents in the container, including solvents and their approximate percentages.
-
Indicate the start date of waste accumulation.
-
Step 3: Storage and Collection
The "Why": Proper temporary storage minimizes the risk of spills and ensures compliance with regulations regarding the accumulation of hazardous waste.
Procedure:
-
Storage Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Arrange for Pickup: Once a container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10] EHS will transport the waste to a licensed disposal vendor for incineration.
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [11]
Part 3: Accidental Release and Decontamination
The "Why": A clear, pre-defined plan for spill response is essential to mitigate exposure and prevent environmental contamination.
Procedure for a Small Spill (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[12] Avoid dry sweeping.
-
For Liquids: Cover with a suitable absorbent material.
-
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into your designated solid hazardous waste container (Stream A).
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., 70% ethanol or as recommended by your EHS office), followed by soap and water.
-
Dispose of Contaminated Materials: All cleaning materials (wipes, gloves) must be placed in the solid hazardous waste container.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste streams containing 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Caption: Disposal workflow for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
References
-
Buerge, I. J., et al. (2008). The environmental fate of the antiviral drug oseltamivir carboxylate in different waters. PubMed. Available at: [Link]
-
Söderström, H., et al. (2016). Oseltamivir (Tamiflu®) in the environment, resistance development in influenza A viruses of dabbling ducks and the risk of transmission of an oseltamivir-resistant virus to humans. PMC. Available at: [Link]
-
Eawag-BBD. (2013). Oseltamivir Degradation Pathway. Available at: [Link]
-
Kato, T., et al. (2019). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extract. Taylor & Francis Online. Available at: [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Available at: [Link]
-
Singer, A. C., et al. (2009). Environmental risk assessment for oseltamivir (Tamiflu) for sewage works and surface waters under seasonal-influenza- and pandemic-use conditions. ResearchGate. Available at: [Link]
-
WASH in Health Care Facilities. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Available at: [Link]
-
PubChem. (n.d.). 4-N-Desacetyl-5-N-acetyl Oseltamivir. National Center for Biotechnology Information. Available at: [Link]
-
Autech. (2020). MSDS of OseltaMivir. Available at: [Link]
-
Al-Worafi, Y. M., et al. (2023). Pharmaceutical Waste Disposal Current Practices and Regulations: Review. ResearchGate. Available at: [Link]
- Unknown Source. (n.d.). Laboratory Waste Disposal Guidelines.
-
Shimadzu Chemistry & Diagnostics. (n.d.). Oseltamivir acid. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. Available at: [Link]
-
Environmental Marketing Services, LLC. (2020). Chemical Waste Disposal Solutions for Laboratories. Available at: [Link]
-
Medical-Waste-Disposal.com. (2023). Laboratory Waste Disposal Quick Guide. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Available at: [Link]
-
Byotrol. (2025). How to Responsibly Neutralise and Dispose of Cell Culture Waste with CHEMGENE. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oseltamivir (Tamiflu®) in the environment, resistance development in influenza A viruses of dabbling ducks and the risk of transmission of an oseltamivir-resistant virus to humans – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The environmental fate of the antiviral drug oseltamivir carboxylate in different waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. download.basf.com [download.basf.com]
Personal protective equipment for handling 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Executive Summary & Hazard Context
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (often referred to as Oseltamivir Carboxylate or Oseltamivir Impurity A) is the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). Unlike the prodrug, this compound is biologically active in vitro and possesses distinct polarity and solubility profiles.
Critical Safety Directive: While Oseltamivir Phosphate is typically classified as Occupational Exposure Band (OEB) 2/3, the free acid metabolite should be handled with OEB 3 (Potent) protocols in a research setting. This conservative approach is necessary because:
-
Bioactivity: It directly inhibits viral neuraminidase without metabolic activation.
-
Physical State: As a fine crystalline powder, it poses a high risk of aerosolization and inhalation.
-
Sensitization: Precursors and metabolites in this class are known respiratory and skin irritants.
Scope: This guide details the Personal Protective Equipment (PPE) and engineering controls required to handle milligram-to-gram quantities of this substance in a non-GMP research laboratory.
Risk Assessment & PPE Selection Matrix
The following selection matrix is based on the "Hierarchy of Controls." PPE is your last line of defense; it must be selected based on the specific manipulation being performed.
PPE Specification Table
| Component | Standard Handling (<100 mg) | High-Risk Operations (>100 mg, Milling, or Solution Prep) | Technical Rationale |
| Respiratory | N95 / FFP2 (Minimum) | P100 / P3 Half-mask or PAPR | Particle size of milled APIs is often <10µm (respirable range). Simple surgical masks offer zero protection against API dust. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Double Nitrile (Long cuff outer) | Double gloving creates a sacrificial layer. If the outer glove is contaminated, it can be removed without exposing skin. |
| Eye Protection | Safety Goggles (Indirect Vent) | Face Shield + Goggles | Standard safety glasses allow dust entry from the sides. Goggles seal the ocular cavity. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Tyvek® Coverall (wrist/ankle elastic) | Cotton coats trap dust and release it later (secondary exposure). Tyvek sheds particles. |
| Footwear | Closed-toe, chemical resistant | Shoe covers (Booties) | Prevents tracking of API dust outside the containment zone. |
Engineering Controls & Containment
PPE is only effective when paired with primary containment.
-
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before opening the vial. High velocity (>0.6 m/s) can create turbulence that blows powder out of the weigh boat.
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Oseltamivir derivatives are prone to static charge, causing "fly-away" powder that contaminates gloves.
Operational Protocol: Gowning & De-Gowning
The majority of lab exposures occur not during the experiment, but during the removal of contaminated PPE (Doffing).
Workflow Diagram
The following logic flow illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Decision logic for PPE selection and the critical doffing sequence to prevent secondary exposure.
Step-by-Step Doffing (Removal) Procedure[1]
-
Outer Glove Removal: While hands are still inside the fume hood, remove the outer pair of gloves. Turn them inside out as you pull them off to trap any dust. Dispose of them in the solid waste container inside the hood.
-
Sleeve/Coat Removal: Step away from the hood. Unzip/unbutton the coat. Peel it off by handling the inside surface only. Roll it into a bundle (contaminated side in) and place it in a dedicated laundry bag or biohazard waste.
-
Eyewear & Mask: Remove goggles/glasses by the strap (do not touch the front lens). Remove the respirator last.
-
Inner Glove Removal: Remove the inner gloves, ensuring skin does not touch the outer surface.
-
Hygiene: Immediately wash hands and forearms with soap and tepid water for 20 seconds.
Emergency Response & Disposal
Spill Cleanup (Solid Powder)
NEVER dry sweep Oseltamivir Acid powder. This generates an aerosol plume.
-
Evacuate: If a spill >1g occurs outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
PPE Up: Don double gloves, Tyvek suit, and P100 respirator.
-
Wet Method: Cover the spill with paper towels soaked in 10% Ethanol or water. This dampens the powder.
-
Wipe: Gently wipe inward from the periphery of the spill to the center.
Waste Disposal[4]
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be disposed of as Hazardous Chemical Waste (often tagged for incineration).
-
Liquid Waste: Aqueous solutions should not be poured down the drain. Collect in a container labeled "Organic/Aqueous Waste with APIs."
References
-
PubChem. (n.d.). Oseltamivir Acid (Compound Summary). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved February 21, 2026, from [Link]
-
SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste. (Applied here for Potent Compound handling principles). Retrieved February 21, 2026, from [Link]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. It does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier. Always consult the specific SDS for the lot number you are using.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
